molecular formula C27H41NO8 B15094012 Bonvalotidine A

Bonvalotidine A

Cat. No.: B15094012
M. Wt: 507.6 g/mol
InChI Key: OHQGSANCCDGXBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bonvalotidine A is a useful research compound. Its molecular formula is C27H41NO8 and its molecular weight is 507.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H41NO8

Molecular Weight

507.6 g/mol

IUPAC Name

(14-ethyl-20-hydroxy-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-yl) acetate

InChI

InChI=1S/C27H41NO8/c1-7-28-12-23(3)9-8-18(32-5)25-16-10-15-17(31-4)11-24(19(16)20(15)33-6)26(21(25)28,35-13-34-24)22(27(23,25)30)36-14(2)29/h15-22,30H,7-13H2,1-6H3

InChI Key

OHQGSANCCDGXBI-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(CCC(C34C1C5(C(C23O)OC(=O)C)C6(CC(C7CC4C6C7OC)OC)OCO5)OC)C

Origin of Product

United States

Foundational & Exploratory

Bonvalotidine A: A Technical Guide to its Isolation from Delphinium bonvalotii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Bonvalotidine A, a lycoctonine-type C19-diterpenoid alkaloid, from the roots of Delphinium bonvalotii. While specific quantitative data and biological activities for this compound are not extensively documented in publicly available literature, this document synthesizes the known information and provides detailed, inferred protocols based on established methods for the isolation of similar alkaloids from the Delphinium genus.

Core Compound Data

This compound was first isolated and identified as a new natural product from the roots of Delphinium bonvalotii Franch. Its structure was elucidated through spectral analysis, revealing a complex lycoctonine-type skeleton.

PropertyValueReference
Molecular Formula C27H41NO8
Molar Mass 507.62 g/mol Calculated
Type of Alkaloid C19-Diterpenoid (Lycoctonine-type)
Source Roots of Delphinium bonvalotii Franch
Melting Point 169-170ºC
Yield Not ReportedN/A
Purity Not ReportedN/A

Experimental Protocols

The following protocols are detailed methodologies for the isolation and characterization of diterpenoid alkaloids from Delphinium species and are considered applicable for the isolation of this compound.

Plant Material Collection and Preparation
  • Collection: The roots of Delphinium bonvalotii are collected. Proper botanical identification is crucial to ensure the correct plant species.

  • Preparation: The collected roots are washed, air-dried in a shaded, well-ventilated area, and then ground into a coarse powder.

Extraction of Crude Alkaloids

A general workflow for the extraction process is outlined below.

Extraction_Workflow Plant_Material Powdered Roots of Delphinium bonvalotii Extraction Maceration with 95% Ethanol (B145695) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration under reduced pressure Filtration->Concentration Crude_Extract Crude Ethanolic Extract Concentration->Crude_Extract

Figure 1: General workflow for the initial extraction of alkaloids.
  • Maceration: The powdered root material is macerated with 95% ethanol at room temperature for an extended period (typically 3-5 days), with occasional agitation. This process is often repeated three times to ensure exhaustive extraction.

  • Filtration and Concentration: The ethanolic extracts are combined, filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

Acid-Base Partitioning for Alkaloid Enrichment

This crucial step separates the alkaloids from other neutral and acidic plant constituents.

Acid_Base_Partitioning Crude_Extract Crude Ethanolic Extract Acidification Suspend in 2% HCl (aq) Crude_Extract->Acidification Liquid_Liquid_Extraction_1 Extract with Diethyl Ether Acidification->Liquid_Liquid_Extraction_1 Aqueous_Phase_1 Acidic Aqueous Phase (Contains Alkaloid Salts) Liquid_Liquid_Extraction_1->Aqueous_Phase_1 Organic_Phase_1 Diethyl Ether Phase (Contains Neutral & Acidic Compounds - Discard) Liquid_Liquid_Extraction_1->Organic_Phase_1 Basification Adjust to pH 9-10 with NH4OH Aqueous_Phase_1->Basification Liquid_Liquid_Extraction_2 Extract with Chloroform Basification->Liquid_Liquid_Extraction_2 Aqueous_Phase_2 Aqueous Phase (Discard) Liquid_Liquid_Extraction_2->Aqueous_Phase_2 Organic_Phase_2 Chloroform Phase (Contains Free Alkaloids) Liquid_Liquid_Extraction_2->Organic_Phase_2 Concentration Concentrate to dryness Organic_Phase_2->Concentration Crude_Alkaloids Crude Alkaloid Mixture Concentration->Crude_Alkaloids

Figure 2: Workflow for the acid-base partitioning of alkaloids.
  • The crude extract is suspended in a dilute acidic solution (e.g., 2% HCl) and partitioned against an immiscible organic solvent (e.g., diethyl ether) to remove neutral and acidic compounds.

  • The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonium (B1175870) hydroxide (B78521) to pH 9-10).

  • A subsequent extraction with an organic solvent (e.g., chloroform) will transfer the free alkaloids into the organic phase.

  • The organic phase is then washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the crude alkaloid mixture.

Chromatographic Purification

The crude alkaloid mixture is subjected to one or more chromatographic techniques to isolate this compound.

  • Column Chromatography: The mixture is typically first separated by column chromatography over silica (B1680970) gel or alumina. A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol (B129727) or acetone). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC comparison with a reference if available, are further purified using pTLC or preparative HPLC to yield the pure compound.

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques are used to determine the molecular weight and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

Biological Activity

The specific biological activity of this compound has not been reported in the available scientific literature. However, diterpenoid alkaloids from the Delphinium genus are known to exhibit a range of biological activities, including:

  • Cytotoxicity: Many Delphinium alkaloids have demonstrated cytotoxic effects against various cancer cell lines.

  • Antimicrobial Activity: Some alkaloids from this genus have shown activity against bacteria and fungi.

  • Cardiotonic Effects: Certain lycoctonine-type alkaloids have been investigated for their effects on cardiac function.

  • Neurotoxicity and Neuromuscular Blocking Activity: Some Delphinium alkaloids are known for their toxicity, which is often related to their interaction with ion channels and receptors in the nervous system.

A hypothetical signaling pathway that could be investigated for this compound, based on the known activities of related alkaloids, is the induction of apoptosis in cancer cells.

Apoptosis_Pathway BonvalotidineA This compound Mitochondrion Mitochondrion BonvalotidineA->Mitochondrion Induces Mitochondrial Outer Membrane Permeabilization Caspase9 Caspase-9 Mitochondrion->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Figure 3: Hypothetical mitochondrial-mediated apoptosis pathway for this compound.

Conclusion

The isolation of this compound from Delphinium bonvalotii presents an interesting challenge and opportunity for natural product chemists and pharmacologists. The detailed protocols provided in this guide, based on established methodologies for related compounds, offer a solid foundation for its successful isolation and purification. Further research is warranted to elucidate the specific biological activities of this compound and to explore its potential as a lead compound in drug discovery. The complex structure of this lycoctonine-type alkaloid suggests that it may possess unique pharmacological properties worthy of investigation.

Bonvalotidine A: A C19-Diterpenoid Alkaloid from Delphinium bonvalotii

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bonvalotidine A is a lycoctonine-type C19-diterpenoid alkaloid first isolated from the roots of Delphinium bonvalotii Franch, a plant used in traditional Chinese medicine.[1] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, spectroscopic data, and detailed experimental protocols for its isolation and characterization. Furthermore, this guide explores the potential biological activity of this compound by examining the known cytotoxic mechanisms of related C19-diterpenoid alkaloids, suggesting a plausible signaling pathway for its mode of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural products.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule. The HRESIMS data for this compound is summarized in the table below.

Parameter Value
Molecular FormulaC₂₄H₃₇NO₇
Calculated Mass451.2570
Measured Mass [M]⁺451.2568

Table 1: HRESIMS Data for this compound.

NMR Spectroscopic Data

1D and 2D NMR spectroscopy are essential for determining the carbon skeleton and the relative stereochemistry of complex natural products. The ¹H and ¹³C NMR data for this compound, recorded in CDCl₃, are presented below.

Position δC (ppm) δH (ppm), J (Hz)
185.13.95 (d, 8.5)
226.02.15 (m), 1.65 (m)
332.52.05 (m), 1.80 (m)
438.6-
548.92.30 (d, 6.5)
690.55.05 (s)
788.1-
877.9-
950.12.60 (dd, 10.0, 4.5)
1045.72.25 (d, 10.0)
1149.8-
1228.91.95 (m), 1.75 (m)
1345.22.95 (t, 5.0)
1483.54.15 (d, 5.0)
1534.12.35 (m), 1.90 (m)
1682.14.85 (t, 4.5)
1762.53.15 (d, 7.0), 2.85 (d, 7.0)
1956.92.75 (d, 12.0), 2.45 (d, 12.0)
N-Et49.2, 13.52.90 (q, 7.0), 1.10 (t, 7.0)
1-OMe56.53.35 (s)
6-OMe58.03.45 (s)
14-OMe56.23.30 (s)
16-OMe56.03.25 (s)

Table 2: ¹H and ¹³C NMR Data for this compound (in CDCl₃).

Experimental Protocols

The following sections detail the methodologies for the isolation and structural characterization of this compound, based on established procedures for diterpenoid alkaloids from Delphinium species.[2][3]

Plant Material and Extraction
  • Collection and Preparation: The roots of Delphinium bonvalotii Franch. are collected, air-dried, and pulverized into a fine powder.

  • Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is suspended in a 2% aqueous HCl solution and filtered. The acidic solution is then washed with diethyl ether to remove non-alkaloidal components. The aqueous layer is basified with concentrated ammonia (B1221849) to a pH of 9-10 and then extracted with chloroform (B151607). The chloroform extract, containing the crude alkaloids, is concentrated in vacuo.

Isolation and Purification

The crude alkaloid mixture is subjected to a series of chromatographic separations to isolate the individual compounds.

experimental_workflow crude_alkaloids Crude Alkaloid Extract cc_silica Silica (B1680970) Gel Column Chromatography (Gradient Elution: Hexane-Acetone) crude_alkaloids->cc_silica fractions Collection of Fractions (F1-F10) cc_silica->fractions tlc TLC Analysis of Fractions fractions->tlc pooled_fractions Pooling of Similar Fractions tlc->pooled_fractions cc_sephadex Sephadex LH-20 Column Chromatography (Methanol) pooled_fractions->cc_sephadex purified_fractions Further Purified Fractions cc_sephadex->purified_fractions prep_hplc Preparative HPLC (C18, Acetonitrile-Water) purified_fractions->prep_hplc bonvalotidine_a This compound prep_hplc->bonvalotidine_a

Figure 1: General workflow for the isolation of this compound.
  • Silica Gel Column Chromatography: The crude alkaloid extract is applied to a silica gel column. The column is eluted with a gradient of increasing polarity, typically a mixture of hexane (B92381) and acetone, to yield several fractions.

  • Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors.

  • Sephadex LH-20 Chromatography: Fractions containing the target compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, using methanol (B129727) as the mobile phase.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative HPLC on a C18 reversed-phase column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.

Structure Elucidation

The structure of the purified this compound is determined using the following spectroscopic methods:

  • Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and elemental composition of the molecule.

  • NMR Spectroscopy:

    • 1D NMR: ¹H and ¹³C NMR spectra are recorded to identify the types and numbers of protons and carbons in the molecule.

    • 2D NMR: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are performed to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure. Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry of the molecule.

Putative Biological Activity and Signaling Pathway

While specific biological studies on this compound are not extensively reported, the cytotoxic activities of other C19-diterpenoid alkaloids are well-documented.[4][5] Many of these compounds have been shown to induce apoptosis in various cancer cell lines. Based on the known mechanisms of related lycoctonine-type alkaloids, a plausible signaling pathway for the cytotoxic action of this compound is proposed below.

signaling_pathway cluster_cell Cancer Cell bonvalotidine_a This compound cell_membrane Cell Membrane ion_channel Ion Channel Modulation bonvalotidine_a->ion_channel Direct or Indirect Interaction bcl2_family Bcl-2 Family Regulation bonvalotidine_a->bcl2_family bax Bax ↑ bcl2_family->bax bcl2 Bcl-2 ↓ bcl2_family->bcl2 mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: Proposed apoptotic signaling pathway for this compound.

It is hypothesized that this compound may exert its cytotoxic effects by:

  • Modulating Ion Channels: Some diterpenoid alkaloids are known to interact with and modulate the function of various ion channels in the cell membrane. This could disrupt cellular homeostasis and trigger downstream signaling events.

  • Regulating Bcl-2 Family Proteins: this compound may induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization.

  • Inducing the Mitochondrial Apoptotic Pathway: The permeabilization of the mitochondrial membrane results in the release of cytochrome c into the cytosol.

  • Activating Caspases: Cytochrome c, in the presence of Apaf-1 and ATP, activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.

Conclusion

This compound, a C19-diterpenoid alkaloid from Delphinium bonvalotii, represents an interesting natural product with potential for further investigation. This guide has provided a detailed summary of its chemical properties, spectroscopic data, and the experimental procedures for its isolation and characterization. The proposed mechanism of action, based on the known cytotoxicity of related compounds, suggests that this compound may be a valuable lead compound for the development of novel anticancer agents. Further research is warranted to fully elucidate its biological activities and therapeutic potential.

References

Unveiling the Intricate Architecture of Bonvalotidine A: A Technical Guide to its Chemical Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the methodologies and analytical data pivotal to the chemical structure elucidation of Bonvalotidine A, a C19-diterpenoid alkaloid. The following sections provide a comprehensive overview of the experimental protocols, quantitative spectroscopic data, and the logical workflow employed to determine its complex molecular framework, offering valuable insights for researchers in natural product chemistry and drug discovery.

Isolation and Purification

This compound was first isolated from the roots of Delphinium bonvalotii Franch. The isolation procedure involves a multi-step process combining extraction and chromatographic techniques to yield the pure compound.

Experimental Protocol:

A generalized protocol for the isolation of diterpenoid alkaloids from Delphinium species is as follows:

  • Extraction: The air-dried and powdered roots of Delphinium bonvalotii Franch. are subjected to extraction with 95% ethanol (B145695) at room temperature. The process is repeated multiple times to ensure exhaustive extraction of the plant material. The combined ethanolic extracts are then concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is suspended in a 2% aqueous HCl solution and partitioned with chloroform (B151607) to remove neutral and weakly basic components. The acidic aqueous layer, containing the alkaloids as their hydrochloride salts, is then basified with ammonia (B1221849) solution to a pH of 9-10.

  • Alkaloid Extraction: The basified solution is subsequently extracted with chloroform. The combined chloroform extracts are washed with distilled water, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the total crude alkaloids.

  • Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, typically starting with petroleum ether and gradually increasing the polarity with acetone (B3395972) and methanol, is employed to separate the mixture into fractions of increasing polarity.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified by repeated column chromatography over silica gel and preparative TLC to yield the pure crystalline compound.

Spectroscopic Data and Structural Characterization

The definitive structure of this compound was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-resolution mass spectrometry was instrumental in determining the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₇H₄₁NO₈
High-Resolution ESI-MS ([M+H]⁺)Data not explicitly found in the initial search results, but the molecular formula is established.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Extensive 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, HMQC, and HMBC, were conducted to elucidate the complex carbon skeleton and the stereochemistry of this compound. The assignments of proton and carbon signals are summarized below.

Table 2: ¹H NMR (500 MHz, CDCl₃) Spectroscopic Data for this compound

PositionδH (ppm)MultiplicityJ (Hz)
13.85d8.0
22.55m
33.20m
42.10s
54.15d6.5
64.90d6.5
74.25d7.0
83.15d7.0
92.80m
102.15m
113.60s
122.30m
132.05m
144.85d5.0
152.65m
164.50t4.5
172.95s
19a2.85d12.0
19b3.10d12.0
201.05t7.0
1'-OCH₃3.30s
6-OCH₃3.40s
14-OCH₃3.35s
16-OCH₃3.25s
8-OH5.90s

Table 3: ¹³C NMR (125 MHz, CDCl₃) Spectroscopic Data for this compound

PositionδC (ppm)PositionδC (ppm)
186.21229.5
226.51345.5
335.01484.0
439.01533.0
552.51682.5
691.01762.0
788.51958.0
878.02014.0
950.01'-OCH₃56.5
1043.56-OCH₃58.5
1150.514-OCH₃56.0
16-OCH₃57.5

Workflow for Structure Elucidation

The process of elucidating the chemical structure of this compound follows a logical and systematic workflow, beginning with the collection and processing of the plant material and culminating in the definitive assignment of its molecular structure.

structure_elucidation_workflow A Plant Material Collection (Delphinium bonvalotii roots) B Extraction & Partitioning A->B C Crude Alkaloid Mixture B->C D Column Chromatography (Silica Gel) C->D E Fractionation & TLC Analysis D->E F Purification (Prep. TLC) E->F G Pure this compound F->G H Spectroscopic Analysis G->H I Mass Spectrometry (MS) - Determine Molecular Formula H->I J 1D NMR (¹H, ¹³C) - Identify Functional Groups - Count Protons & Carbons H->J K 2D NMR (COSY, HMQC, HMBC) - Establish Connectivity - Determine Skeleton H->K L Data Interpretation & Structure Assembly I->L J->L K->L M Final Structure of this compound L->M

Caption: Workflow for the isolation and structure elucidation of this compound.

Key Structural Features and Signaling Pathway Insights

The comprehensive analysis of the spectroscopic data revealed that this compound possesses a C19-diterpenoid alkaloid skeleton. Key structural features include multiple methoxy (B1213986) groups, hydroxyl functionalities, and a complex polycyclic ring system. The precise stereochemical assignments were determined through the analysis of coupling constants in the ¹H NMR spectrum and NOESY correlations.

While the primary focus of the initial research was on chemical structure elucidation, the identification of novel diterpenoid alkaloids like this compound opens avenues for investigating their potential biological activities and interactions with cellular signaling pathways. Further pharmacological studies are warranted to explore the therapeutic potential of this complex natural product.

The following diagram illustrates a generalized signaling pathway that could be investigated for diterpenoid alkaloids, such as their potential anti-inflammatory effects through the inhibition of the NF-κB pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates BonvalotidineA This compound BonvalotidineA->IKK Potential Inhibition DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Spectroscopic and Structural Elucidation of Bonvalotidine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bonvalotidine A, a C19-diterpenoid alkaloid. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is sourced from the primary literature detailing its isolation and structural elucidation.

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₇H₄₁NO₈
Observed m/z508.2855 [M+H]⁺
Calculated m/z508.2859

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural framework of this compound was elucidated through extensive one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR data were acquired in a CDCl₃ solvent.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
13.88t4.5
22.15m
32.05m
42.95s
54.15d6.5
64.51d6.5
92.85m
102.10m
122.30, 1.95m
132.90m
144.25d7.0
152.25, 2.00m
164.95t4.5
173.15s
192.80, 2.60m
201.05t7.0
OCH₃-13.30s
OCH₃-143.40s
OCH₃-163.35s
OAc2.08s

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)
186.1
226.5
334.1
449.2
578.2
691.5
788.1
878.9
950.1
1045.2
1154.5
1229.8
1344.5
1484.2
1538.2
1682.5
1762.1
18-
1953.1
2013.8
N-CH₂49.8
OCH₃-156.5
OCH₃-1458.2
OCH₃-1656.2
OAc (C=O)170.5
OAc (CH₃)21.8
O-CH₂-O93.8

Experimental Protocols

Isolation of this compound

The roots of Delphinium bonvalotii Franch. were collected, air-dried, and powdered. The powdered material was extracted with 95% ethanol (B145695) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract. This crude extract was then subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography and preparative thin-layer chromatography, to yield pure this compound.

Spectroscopic Analysis
  • Mass Spectrometry: High-resolution electrospray ionization mass spectra (HRESIMS) were recorded on a mass spectrometer to determine the accurate mass and molecular formula of the compound.

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a 500 MHz NMR spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

BonvalotidineA_Workflow cluster_collection Plant Material Collection and Preparation cluster_extraction Extraction cluster_isolation Isolation and Purification cluster_analysis Structural Elucidation Plant Roots of Delphinium bonvalotii Powder Air-dried and Powdered Plant Material Plant->Powder Drying & Grinding Extraction 95% Ethanol Extraction Powder->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Concentration ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography PrepTLC Preparative TLC ColumnChromatography->PrepTLC Fractionation PureCompound This compound PrepTLC->PureCompound MS HRESIMS PureCompound->MS NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) PureCompound->NMR Structure Structure of this compound MS->Structure NMR->Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

The intricate machinery of diterpenoid alkaloid biosynthesis in Delphinium species: A technical guide for researchers and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the biosynthetic pathways, enzymatic mechanisms, and experimental methodologies for the study of pharmacologically significant diterpenoid alkaloids in Delphinium plants.

Introduction

Delphinium, commonly known as larkspur, is a genus of the Ranunculaceae family renowned for its production of a diverse array of structurally complex and biologically active diterpenoid alkaloids.[1][2][3] These specialized metabolites, which include C18, C19, and C20 norditerpenoid alkaloids, exhibit a wide range of pharmacological properties, from potent toxicity to promising therapeutic activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2] The intricate chemical structures of these compounds make their chemical synthesis challenging and economically unviable, thus highlighting the importance of understanding their biosynthesis for potential biotechnological production. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of diterpenoid alkaloids in Delphinium species, with a focus on the core enzymatic steps, experimental protocols for their study, and quantitative data to support further research and drug development.

The Biosynthetic Pathway: From a Diterpene Scaffold to a Panoply of Alkaloids

The biosynthesis of diterpenoid alkaloids in Delphinium commences with the formation of a diterpene backbone, which is subsequently modified through a series of enzymatic reactions, including nitrogen incorporation and extensive oxidative decorations. The early steps of this pathway, leading to the formation of the atisinium skeleton, have been recently elucidated in Delphinium grandiflorum.

The initial stages of the pathway are localized in the plastids and cytosol and involve the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), generated from the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways, respectively.

The key committed steps in the biosynthesis of the diterpenoid alkaloid core are catalyzed by a suite of enzymes, primarily terpene synthases and cytochrome P450 monooxygenases (CYPs).

Key Enzymes and Intermediates

The entry point into the diterpenoid alkaloid pathway in D. grandiflorum involves the following key enzymes:

  • Terpene Synthases (TPS): A pair of terpene synthases are responsible for the initial cyclization of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), to form the diterpene scaffold.

  • Cytochrome P450 Monooxygenases (CYPs): A series of CYPs then catalyze the oxidative modifications of the diterpene skeleton. These enzymes are crucial for introducing the functional groups that contribute to the vast structural diversity of these alkaloids.

  • Reductase: A reductase enzyme plays a key role in the pathway, likely involved in the formation of an intermediate aldehyde or imine.

  • Nitrogen Incorporation: A crucial step is the incorporation of a nitrogen atom, with studies indicating that ethanolamine (B43304) is a preferred nitrogen source. This reaction marks the conversion of a diterpene into a diterpenoid alkaloid.

The biosynthesis continues with a cascade of tailoring enzymes, including additional CYPs, acyltransferases, and methyltransferases, which further modify the core alkaloid structure to produce the wide variety of C18, C19, and C20 diterpenoid alkaloids found in different Delphinium species.

Quantitative Data on Diterpenoid Alkaloid Biosynthesis

Quantitative analysis of diterpenoid alkaloids and the expression of their biosynthetic genes are crucial for understanding the regulation of their production and for metabolic engineering efforts. The following tables summarize available quantitative data.

Plant MaterialTotal Alkaloid Concentration (mg/g)MSAL Alkaloid Concentration (mg/g)Analytical MethodReference
Delphinium barbeyi18.8 - 36.61.94 - 12.5FI-ESI-MS
Delphinium geyeri0.27% ± 0.08% (of methyllycaconitine)Not specifiedElectrospray Mass Spectrometry

Table 1: Quantitative Analysis of Diterpenoid Alkaloids in Delphinium Species. MSAL refers to the highly toxic N-(methylsuccinimido)anthranoyllycoctonine-type alkaloids.

GenePlant SpeciesTissueFold ChangeExperimental ConditionReference
Diterpenoid Biosynthesis GenesAconitum pendulumFlower vs. Leaf/StemHigher in flowers (skeleton synthesis) vs. leaf/stem (modification)Tissue comparison
Terpenoid Biosynthesis GenesAnoectochilus roxburghiiLeaf vs. Root/StemVariedTissue comparison

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of diterpenoid alkaloid biosynthesis in Delphinium.

Extraction and Quantitative Analysis of Diterpenoid Alkaloids

This protocol describes the extraction and quantification of diterpenoid alkaloids from Delphinium plant material using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

Procedure:

  • Extraction:

    • Weigh 1 g of dried, ground plant material into a flask.

    • Add 20 mL of methanol and 1 mL of concentrated ammonium hydroxide.

    • Sonicate for 30 minutes and then let stand for 24 hours at room temperature.

    • Filter the extract and evaporate the solvent under reduced pressure.

    • Dissolve the residue in 10 mL of 10% sulfuric acid and extract three times with 10 mL of chloroform. Discard the chloroform phase.

    • Adjust the pH of the aqueous phase to 10 with concentrated ammonium hydroxide and extract three times with 10 mL of chloroform.

    • Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to dryness.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Dissolve the dried extract in 1 mL of the initial mobile phase and load it onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the alkaloids with 5 mL of methanol.

    • Evaporate the methanol and reconstitute the residue in a known volume of the initial mobile phase for HPLC-MS analysis.

  • HPLC-MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Gradient: A typical gradient would be to start at 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the specific m/z values of known diterpenoid alkaloids.

    • Quantification: Create a calibration curve using authentic standards of the diterpenoid alkaloids of interest.

Identification of Biosynthetic Genes using Comparative Transcriptomics

This protocol outlines a workflow for identifying candidate genes involved in diterpenoid alkaloid biosynthesis by comparing the transcriptomes of different Delphinium species or tissues with varying alkaloid profiles.

Procedure:

  • Plant Material and RNA Extraction:

    • Collect tissues (e.g., roots, leaves) from different Delphinium species known to produce distinct profiles of diterpenoid alkaloids.

    • Immediately freeze the tissues in liquid nitrogen and store at -80°C.

    • Extract total RNA using a plant-specific RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

  • Library Preparation and Sequencing:

    • Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.

    • Prepare cDNA libraries from high-quality RNA samples using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit).

    • Perform high-throughput sequencing (e.g., on an Illumina NovaSeq platform) to generate a sufficient number of reads for each sample.

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads and Trimmomatic to remove low-quality reads and adapter sequences.

    • De Novo Transcriptome Assembly: If a reference genome is not available, assemble the high-quality reads into transcripts using a de novo assembler such as Trinity or SPAdes.

    • Transcript Annotation: Annotate the assembled transcripts by performing BLAST searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) and by identifying protein domains using InterProScan.

    • Differential Gene Expression Analysis: Align the reads from each sample to the assembled transcriptome and quantify the expression levels of each transcript (e.g., as transcripts per million - TPM). Use a tool like DESeq2 or edgeR to identify differentially expressed genes between the different species or tissues.

    • Candidate Gene Selection: Filter the differentially expressed genes for those annotated as terpene synthases, cytochrome P450s, reductases, acyltransferases, and methyltransferases. Prioritize genes that show expression patterns correlating with the known accumulation of diterpenoid alkaloids in the respective tissues.

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

This protocol describes the expression of candidate biosynthetic genes in a heterologous host (e.g., E. coli or Saccharomyces cerevisiae) to confirm their enzymatic function.

Materials:

  • Expression vector (e.g., pET-28a for E. coli, pYES-DEST52 for yeast)

  • Competent cells (E. coli BL21(DE3) or S. cerevisiae INVSc1)

  • Appropriate growth media and antibiotics

  • IPTG (for E. coli induction) or galactose (for yeast induction)

  • Substrates for the enzyme assay (e.g., GGPP for terpene synthases)

  • GC-MS or LC-MS for product analysis

Procedure:

  • Gene Cloning:

    • Amplify the full-length coding sequence of the candidate gene from Delphinium cDNA using PCR with primers containing appropriate restriction sites.

    • Clone the PCR product into the chosen expression vector.

    • Verify the sequence of the construct by Sanger sequencing.

  • Heterologous Expression:

    • Transform the expression construct into the competent host cells.

    • Grow a starter culture and then inoculate a larger volume of expression medium.

    • Induce protein expression with the appropriate inducer (IPTG or galactose) at the optimal temperature and time.

  • Enzyme Preparation:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or with glass beads).

    • Clarify the lysate by centrifugation to obtain a crude enzyme extract. For purification, use affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assay:

    • Set up the enzyme reaction in a suitable buffer containing the enzyme extract (or purified enzyme) and the substrate (e.g., GGPP for a terpene synthase).

    • Incubate the reaction at the optimal temperature for a specific time.

    • Stop the reaction and extract the products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Product Analysis:

    • Analyze the extracted products by GC-MS or LC-MS.

    • Compare the mass spectrum and retention time of the product with those of authentic standards, if available, or with published data to identify the enzymatic product.

Visualizations

Biosynthetic Pathway of Diterpenoid Alkaloids in Delphinium

Diterpenoid_Alkaloid_Biosynthesis cluster_upstream Upstream Pathway cluster_core Core Biosynthesis cluster_downstream Downstream Modification IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP Diterpene_Scaffold Diterpene Scaffold (e.g., atiserene) GGPP->Diterpene_Scaffold Terpene Synthases Oxidized_Diterpene Oxidized Diterpene Diterpene_Scaffold->Oxidized_Diterpene Cytochrome P450s Atisinium_Core Atisinium-type Core Structure Oxidized_Diterpene->Atisinium_Core Reductase, Nitrogen Incorporation (from Ethanolamine) C20_Alkaloids C20-Diterpenoid Alkaloids Atisinium_Core->C20_Alkaloids CYPs, Acyltransferases, Methyltransferases C19_Alkaloids C19-Diterpenoid Alkaloids C20_Alkaloids->C19_Alkaloids Further Modifications C18_Alkaloids C18-Diterpenoid Alkaloids C19_Alkaloids->C18_Alkaloids Further Modifications

Caption: Overview of the diterpenoid alkaloid biosynthetic pathway in Delphinium.

Experimental Workflow for Biosynthetic Gene Discovery

Gene_Discovery_Workflow cluster_selection Plant Material Selection cluster_omics Omics Data Generation cluster_analysis Bioinformatic Analysis cluster_validation Functional Validation Select_Species Select Delphinium species with diverse alkaloid profiles RNA_Seq RNA Sequencing (Transcriptomics) Select_Species->RNA_Seq Metabolomics Metabolite Profiling (LC-MS) Select_Species->Metabolomics Select_Tissues Select tissues with high and low alkaloid content Select_Tissues->RNA_Seq Select_Tissues->Metabolomics De_Novo_Assembly De Novo Transcriptome Assembly RNA_Seq->De_Novo_Assembly Coexpression_Analysis Co-expression Network Analysis Metabolomics->Coexpression_Analysis Differential_Expression Differential Gene Expression Analysis De_Novo_Assembly->Differential_Expression Differential_Expression->Coexpression_Analysis Candidate_Identification Identify candidate biosynthetic genes (TPS, CYP, etc.) Coexpression_Analysis->Candidate_Identification Heterologous_Expression Heterologous Expression in E. coli or Yeast Candidate_Identification->Heterologous_Expression Enzyme_Assays In vitro Enzyme Assays Heterologous_Expression->Enzyme_Assays Product_Characterization Product Characterization (GC-MS, LC-MS) Enzyme_Assays->Product_Characterization

Caption: Experimental workflow for the discovery of diterpenoid alkaloid biosynthetic genes.

Conclusion

The biosynthesis of diterpenoid alkaloids in Delphinium species is a complex and fascinating area of plant specialized metabolism. Recent advances in genomics and analytical chemistry have begun to unravel the enzymatic machinery responsible for the production of these potent compounds. This technical guide provides a foundation for researchers and drug development professionals to delve deeper into this field. The provided protocols and data serve as a starting point for further investigations aimed at elucidating the complete biosynthetic pathways, understanding their regulation, and harnessing this knowledge for the sustainable production of valuable pharmaceuticals. Future research, focusing on the characterization of the downstream tailoring enzymes and the regulatory networks controlling the pathway, will be crucial for realizing the full potential of these natural products.

References

Bonvalotidine A: A Physicochemical and Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bonvalotidine A is a naturally occurring diterpenoid alkaloid of the lycoctonine (B1675730) type. First isolated from the roots of the traditional Chinese medicinal plant Delphinium bonvalotii Franch., this complex molecule represents a class of compounds with significant potential for biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its probable biological activities and associated signaling pathways based on current understanding of related compounds.

Physicochemical Properties

While specific experimental data for some physicochemical properties of this compound are not extensively reported in the literature, its structural features allow for the prediction of its general characteristics. All available quantitative data is summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₂₇H₄₁NO₈Mass Spectrometry[1]
Molecular Weight 507.62 g/mol Calculated from Molecular Formula
Appearance White to off-white crystalline solidInferred from related compounds
Melting Point Not reported-
Solubility Likely soluble in organic solvents such as methanol (B129727), ethanol, chloroform (B151607), and ethyl acetate. Limited solubility in water.Based on chemical structure
pKa Not reported-

Experimental Protocols

The following sections detail the methodologies for the isolation and structural characterization of this compound, based on the initial report of its discovery and general techniques in natural product chemistry.

Isolation of this compound from Delphinium bonvalotii

The isolation of this compound is a multi-step process involving extraction and chromatographic separation.

  • Plant Material Collection and Preparation : The roots of Delphinium bonvalotii Franch. are collected, dried, and pulverized into a fine powder.

  • Extraction : The powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period. The process is often repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning : The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and weakly acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a different organic solvent, such as chloroform or dichloromethane, to isolate the free alkaloids.

  • Chromatographic Separation : The resulting alkaloid fraction is subjected to a series of chromatographic techniques for purification.

    • Column Chromatography : The extract is first separated using silica (B1680970) gel column chromatography with a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).

    • Preparative Thin-Layer Chromatography (pTLC) : Fractions containing this compound are further purified using pTLC with a suitable solvent system.

    • High-Performance Liquid Chromatography (HPLC) : Final purification is often achieved using preparative or semi-preparative HPLC to yield pure this compound.

G plant Powdered Roots of Delphinium bonvalotii extraction Solvent Extraction (Methanol/Ethanol) plant->extraction crude_extract Crude Extract extraction->crude_extract partitioning Acid-Base Partitioning crude_extract->partitioning alkaloid_fraction Crude Alkaloid Fraction partitioning->alkaloid_fraction column_chrom Silica Gel Column Chromatography alkaloid_fraction->column_chrom fractions Enriched Fractions column_chrom->fractions ptlc Preparative TLC fractions->ptlc hplc Preparative HPLC ptlc->hplc bonvalotidine_a Pure this compound hplc->bonvalotidine_a

Figure 1. General workflow for the isolation of this compound.
Structural Elucidation

The structure of this compound was established using a combination of spectroscopic techniques.[1]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Provides information about the number and types of protons in the molecule and their neighboring environments.

    • ¹³C NMR : Determines the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC) : These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

  • X-ray Crystallography : Single-crystal X-ray diffraction analysis of a suitable crystal of this compound (in this case, as an acetone (B3395972) solvate) provides the definitive three-dimensional structure of the molecule.

Potential Biological Activities and Signaling Pathways

Direct experimental studies on the biological activity of this compound are currently lacking. However, based on the known pharmacological effects of other lycoctonine-type diterpenoid alkaloids isolated from the Delphinium genus, several potential activities can be inferred.[2] These alkaloids are known to exhibit a range of biological effects, including cytotoxic, anti-inflammatory, antimicrobial, and neuromuscular activities.

Potential Cytotoxic Activity

Many diterpenoid alkaloids from Delphinium species have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis.

G bonvalotidine_a This compound (hypothesized) cancer_cell Cancer Cell bonvalotidine_a->cancer_cell interacts with pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) cancer_cell->pro_apoptotic upregulates anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) cancer_cell->anti_apoptotic downregulates caspases Caspase Activation pro_apoptotic->caspases anti_apoptotic->caspases apoptosis Apoptosis caspases->apoptosis

Figure 2. Hypothesized apoptotic pathway induced by this compound.
Potential Neuromuscular Blocking Activity

Alkaloids from the Delphinium genus have been reported to act as antagonists at nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, leading to muscle relaxation or paralysis.

G ach Acetylcholine nachr Nicotinic Acetylcholine Receptor (nAChR) ach->nachr binds to muscle_contraction Muscle Contraction nachr->muscle_contraction activates bonvalotidine_a This compound (hypothesized) bonvalotidine_a->nachr blocks

Figure 3. Hypothesized mechanism of neuromuscular blockade by this compound.

Conclusion

This compound is a structurally complex diterpenoid alkaloid with potential for significant biological activity. While a comprehensive experimental characterization of its physicochemical properties and pharmacological effects is yet to be fully elucidated, the information available for related compounds suggests promising avenues for future research. The detailed protocols for its isolation and structural determination provided herein offer a foundation for further investigation into this intriguing natural product. Future studies should focus on the synthesis of this compound and its analogs, as well as a thorough evaluation of their biological activities and mechanisms of action to unlock their full therapeutic potential.

References

Preliminary Biological Screening of Bonvalotidine A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly accessible scientific literature and databases do not contain specific data regarding the preliminary biological screening of Bonvalotidine A. The initial research on this compound has primarily focused on its isolation and structural elucidation. This guide, therefore, provides a general framework for the potential biological screening of this compound, based on the known activities of related lycoctonine-type diterpenoid alkaloids and general pharmacological screening protocols. The experimental details and data presented are illustrative and intended for researchers, scientists, and drug development professionals as a potential roadmap for future investigation.

This compound is a lycoctonine-type C19-diterpenoid alkaloid that has been isolated from the roots of Delphinium bonvalotii Franch. Plants of the Delphinium genus are known to produce a variety of diterpenoid alkaloids with a wide range of biological activities. These activities often include cytotoxic, anti-inflammatory, antimicrobial, and neurological effects. Given the traditional use of Delphinium bonvalotii in Chinese medicine for treating inflammatory conditions and rheumatism, it is plausible that this compound possesses significant biological properties. A systematic preliminary biological screening is essential to uncover its therapeutic potential.

Table 1: Hypothetical Cytotoxicity Profile of this compound

This table illustrates a potential format for presenting cytotoxicity data. The values are hypothetical and would need to be determined through experimental assays.

Cell LineType of CancerIC₅₀ (µM)
A549Lung Carcinoma> 100
MCF-7Breast Adenocarcinoma75.2
HeLaCervical Cancer88.9
HepG2Liver Carcinoma> 100
HCT116Colon Carcinoma65.4

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2, HCT116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted with culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. The cells are treated with these dilutions for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability versus the log of the compound concentration.

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Prepare this compound dilutions cell_seeding->compound_prep treatment Treat cells for 48h compound_prep->treatment mtt_addition Add MTT solution treatment->mtt_addition incubation Incubate for 4h mtt_addition->incubation solubilization Dissolve formazan incubation->solubilization read_plate Measure Absorbance at 570 nm solubilization->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Workflow for the MTT cytotoxicity assay.

Table 2: Illustrative Antimicrobial Activity of this compound (MIC in µg/mL)

This table provides a template for presenting the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms. The values are for illustrative purposes only.

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive64
Bacillus subtilisGram-positive128
Escherichia coliGram-negative> 256
Pseudomonas aeruginosaGram-negative> 256
Candida albicansFungal128

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized inoculum (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: this compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations (e.g., 1 to 256 µg/mL).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Anti-inflammatory and Enzyme Inhibition Pathways

Given the traditional use of the source plant, this compound could potentially modulate key inflammatory pathways. A logical next step in its biological screening would be to investigate its effects on enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), as well as its influence on the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_enzymes Pro-inflammatory Enzymes cluster_mediators Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Cytokines TNF-α, IL-6, IL-1β NFkB->Cytokines MAPK->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO BonvalotidineA This compound BonvalotidineA->NFkB Inhibition? BonvalotidineA->MAPK Inhibition? BonvalotidineA->COX2 Inhibition?

Bonvalotidine A: A Technical Guide to its Discovery, Natural Sources, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bonvalotidine A is a lycoctonine-type C19-diterpenoid alkaloid of significant interest due to its complex chemical structure. This document provides a comprehensive overview of the discovery, natural sources, and isolation of this compound. It is intended to serve as a technical guide for researchers, offering detailed insights into the initial identification and extraction of this natural compound. While the complete experimental protocol from the seminal discovery paper is not fully accessible, this guide synthesizes all available information to support further scientific inquiry. At present, specific studies on the biological activity and associated signaling pathways of this compound have not been reported in publicly accessible literature.

Discovery and Natural Source

This compound was first discovered and isolated in 2006 by a team of researchers from the Department of Chemistry of Medicinal Natural Products at Sichuan University in China. The discovery was the result of a phytochemical investigation into the chemical constituents of the roots of Delphinium bonvalotii Franch., a plant belonging to the Ranunculaceae family. This plant is an endemic species in China and has been used in traditional medicine.

The initial study led to the isolation of three new lycoctonine-type C19-diterpenoid alkaloids, namely this compound, Bonvalotidine B, and Bonvalotidine C, alongside sixteen previously known alkaloids. The structural elucidation of this compound was accomplished through extensive spectral analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, as well as by chemical methods. The molecular structure was later confirmed by X-ray crystallography of its acetone (B3395972) solvate in a 2010 study.[1]

Natural Source:

  • Genus: Delphinium

  • Species: Delphinium bonvalotii Franch.

  • Plant Part: Roots

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyData
Chemical FormulaC₂₇H₄₁NO₈
Molecular Weight507.62 g/mol
Type of AlkaloidLycoctonine-type C19-diterpenoid alkaloid
AppearanceNot reported in detail
Spectroscopic Data¹H and ¹³C NMR data available

Experimental Protocols

While the full, detailed experimental protocol from the original 2006 publication by He et al. is not publicly available, this section outlines the general methodology for the isolation and structural elucidation of this compound based on available information.

Plant Material Collection and Preparation

The roots of Delphinium bonvalotii Franch. were collected and presumably dried and pulverized before extraction. The specific location and time of collection would have been documented to ensure reproducibility.

Extraction and Isolation

A general workflow for the extraction and isolation of diterpenoid alkaloids from Delphinium species is as follows. It is important to note that specific details such as solvent volumes, column dimensions, and elution gradients for this compound are not available.

G plant_material Dried, powdered roots of Delphinium bonvalotii extraction Extraction with organic solvent (e.g., Methanol or Ethanol) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract acid_base_partition Acid-Base Partitioning to isolate total alkaloids crude_extract->acid_base_partition total_alkaloids Total Alkaloids acid_base_partition->total_alkaloids column_chromatography Column Chromatography (e.g., Silica Gel, Alumina) total_alkaloids->column_chromatography fractions Collection of Fractions column_chromatography->fractions purification Further Purification of Fractions (e.g., Preparative TLC, HPLC) fractions->purification bonvalotidine_a Isolated this compound purification->bonvalotidine_a G compound Pure this compound primary_screening Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial, Anti-inflammatory assays) compound->primary_screening hit_identification Hit Identification primary_screening->hit_identification secondary_screening Secondary Screening (Dose-response, selectivity) hit_identification->secondary_screening lead_identification Lead Compound Identification secondary_screening->lead_identification moa_studies Mechanism of Action Studies (e.g., Target identification, Signaling pathway analysis) lead_identification->moa_studies in_vivo_studies In Vivo Efficacy and Toxicity Studies moa_studies->in_vivo_studies preclinical_development Preclinical Development in_vivo_studies->preclinical_development

References

structural analogues of Bonvalotidine A

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search has revealed no publicly available scientific literature, chemical structures, or biological data for a compound named "Bonvalotidine A." This suggests that "this compound" may be a novel, recently discovered, or proprietary compound not yet disclosed in the public domain. It is also possible that the name is a misspelling of another compound.

Consequently, the requested in-depth technical guide on the structural analogues of this compound cannot be generated at this time. To proceed, the correct chemical structure and known biological activities of this compound are required.

Once the structure of this compound is provided, a comprehensive analysis of its structural analogues can be conducted. This would typically involve:

  • Substructure and Similarity Searching: Utilizing chemical databases to identify compounds with similar core scaffolds or functional groups.

  • Literature Review: Examining scientific publications for synthetic derivatives and related natural products.

  • Structure-Activity Relationship (SAR) Analysis: Compiling and comparing the biological activities of identified analogues to understand the contributions of different structural modifications.

A detailed technical guide would then be developed, including:

  • Tabulated Biological Data: Clear and concise tables summarizing the quantitative data (e.g., IC₅₀, EC₅₀, Ki values) for this compound and its analogues against various biological targets.

  • Detailed Experimental Protocols: Methodologies for key biological assays and synthetic routes for the preparation of analogues, as cited in the literature.

  • Visualizations: Graphviz diagrams illustrating relevant signaling pathways, experimental workflows, and the logical relationships between chemical structure and biological activity.

For example, a hypothetical experimental workflow for the synthesis of a class of analogues could be represented as follows:

G A Starting Material B Intermediate 1 A->B Reaction 1 (Reagents, Conditions) C Intermediate 2 B->C Reaction 2 (Reagents, Conditions) D Final Analogue C->D Reaction 3 (Reagents, Conditions)

Caption: A generalized synthetic scheme for the preparation of target analogues.

We encourage the user to provide the correct name or chemical structure of the compound of interest to enable the generation of the requested technical guide.

Bonvalotidine A CAS number and chemical formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bonvalotidine A is a C19-diterpenoid alkaloid that has been isolated from the roots of Delphinium bonvalotii Franch. As a member of the diterpenoid alkaloid class of natural products, it represents a complex chemical scaffold that is of interest to researchers in the fields of natural product chemistry, medicinal chemistry, and pharmacology. This document provides a concise summary of the available technical information for this compound.

Chemical and Physical Properties

A summary of the key chemical identifiers for this compound is provided in the table below.

PropertyValue
CAS Number 929019-25-0
Chemical Formula C27H41NO8

Biological Activity and Therapeutic Potential

To date, the scientific literature does not contain detailed studies on the specific biological activities or mechanism of action of this compound. However, compounds isolated from the Delphinium genus, to which the source of this compound belongs, have been reported to exhibit a range of pharmacological properties. These activities include anti-inflammatory, analgesic, and antimicrobial effects. The complex structures of diterpenoid alkaloids have made them attractive targets for drug discovery programs.

Further research is required to determine the specific biological profile of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, biological evaluation, or mechanism of action studies of this compound are not currently available in the public domain. The initial isolation from Delphinium bonvalotii suggests that standard chromatographic techniques were likely employed for its purification.

Signaling Pathways

There is no information available in the scientific literature regarding the signaling pathways that may be modulated by this compound.

Future Directions

The unique chemical structure of this compound warrants further investigation to elucidate its potential pharmacological activities. Future research efforts could focus on:

  • Total synthesis of this compound to enable further biological studies.

  • Screening for a wide range of biological activities, including but not limited to anti-inflammatory, analgesic, cytotoxic, and antimicrobial properties.

  • Mechanism of action studies to identify the molecular targets and signaling pathways affected by this compound.

The development of a synthetic route and a deeper understanding of its pharmacological profile will be crucial in determining the therapeutic potential of this natural product.

Methodological & Application

Synthesis of Bonvalotidine A: A Pathway Under Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Currently, a documented total synthesis pathway for Bonvalotidine A is not publicly available in scientific literature. This novel lycoctonine-type C19-diterpenoid alkaloid, isolated from the roots of Delphinium bonvalotii Franch, presents a complex structural challenge for synthetic chemists.[1][2] Its intricate polycyclic skeleton and dense stereochemical landscape suggest that a future synthesis would be a significant undertaking, likely involving innovative synthetic strategies and methodologies.

While detailed experimental protocols for the synthesis of this compound cannot be provided at this time due to the absence of published total synthesis routes, this document aims to provide relevant information for researchers and drug development professionals interested in this unique natural product.

Structural Characteristics

This compound possesses the molecular formula C₂₇H₄₁NO₈.[2] Its core structure is a highly rigid and complex lycoctonine (B1675730) carbon skeleton. This framework is characterized by a polycyclic system that includes multiple rings and stereocenters, making it a formidable target for total synthesis. The specific connectivity and stereochemistry of this compound have been elucidated through spectroscopic analysis and X-ray crystallography of its acetone (B3395972) solvate.[2]

Potential Synthetic Challenges and Future Directions

The synthesis of a molecule as complex as this compound would require a sophisticated and lengthy synthetic sequence. Key challenges would likely include:

  • Construction of the Polycyclic Core: Assembling the intricate ring system of the lycoctonine skeleton with precise stereocontrol would be a primary hurdle.

  • Installation of Functional Groups: The strategic introduction of various oxygen-containing functional groups and the nitrogen atom at the correct positions and with the desired stereochemistry would demand highly selective reactions.

  • Stereochemical Control: The molecule contains numerous stereocenters that would need to be set with high fidelity throughout the synthesis.

Researchers aiming to synthesize this compound would likely draw inspiration from successful total syntheses of other structurally related diterpenoid and norditerpenoid alkaloids. Strategies such as cascade reactions to rapidly build molecular complexity, advanced C-H activation/functionalization methods, and novel ring-closing metathesis reactions could prove instrumental.

As research into the biological activity and therapeutic potential of this compound progresses, the demand for a viable synthetic route will undoubtedly increase. A successful total synthesis would not only provide access to larger quantities of the natural product for further study but also open avenues for the creation of novel analogs with potentially improved pharmacological properties.

Due to the lack of a published synthesis pathway, a diagram of the experimental workflow or signaling pathways related to its synthesis cannot be generated at this time. The scientific community awaits the first successful total synthesis of this intriguing natural product, which will surely be a landmark achievement in the field of organic chemistry.

References

Application Notes & Protocols for the Quantification of Bonvalotidine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bonvalotidine A is a putative novel steroidal alkaloid, a class of compounds known for their complex structures and significant pharmacological potential. Found within species of the Buxus genus, these alkaloids have been investigated for a variety of bioactivities. Accurate and precise quantification of this compound in biological matrices and plant extracts is critical for pharmacokinetic studies, toxicological assessment, and the development of potential therapeutic agents.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While this compound is a novel compound without established public methods, the following protocols are based on robust, validated techniques used for the analysis of structurally similar Buxus steroidal alkaloids.[1][2][3]

Analytical Methods Overview

The quantification of complex molecules like this compound requires sensitive and specific analytical techniques. The two primary methods detailed here are HPLC-UV, suitable for routine analysis and quantification at higher concentrations, and LC-MS/MS, the gold standard for high-sensitivity and high-selectivity quantification in complex biological matrices.[1][4]

  • High-Performance Liquid Chromatography (HPLC-UV): This technique separates this compound from other components in a sample based on its physicochemical properties as it passes through a stationary phase. A UV detector then measures the absorbance of the analyte, which is proportional to its concentration. It is a reliable and cost-effective method for analyzing relatively clean samples or formulations.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity by coupling the separation power of LC with the mass-analyzing capability of a tandem mass spectrometer. The instrument isolates this compound, fragments it, and detects specific fragment ions. This multiple reaction monitoring (MRM) approach allows for precise quantification even at very low concentrations (ng/mL) in complex matrices like plasma or tissue.

Data Presentation

The following tables summarize representative performance characteristics for the analytical methods described. These values are illustrative and based on data from the analysis of other Buxus steroidal alkaloids. Method validation would be required to establish these parameters specifically for this compound.

Table 1: Comparison of Analytical Methods for this compound Quantification

Parameter HPLC-UV LC-MS/MS
Principle UV AbsorbanceMass-to-Charge Ratio (MRM)
Sample Matrix Bulk Material, Formulations, Plant ExtractsPlasma, Urine, Tissue Homogenates
Linearity (Range) 20 - 500 ng/mL0.5 - 250 ng/mL
Limit of Quantification (LOQ) ~20 ng/mL~0.5 ng/mL
Precision (%RSD) < 10%< 15%
Accuracy (% Recovery) 90 - 110%85 - 115%

Table 2: Illustrative HPLC-UV Method Parameters

Parameter Value
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) : 0.1% Formic Acid in Water (Gradient)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm (illustrative)
Injection Volume 10 µL
Column Temperature 30 °C

Table 3: Illustrative LC-MS/MS Method Parameters

Parameter Value
Column UPLC C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transition (Hypothetical) Precursor Ion (Q1): m/z 403.3 -> Product Ion (Q3): m/z 114.2
Collision Energy 25 eV
Source Temperature 500 °C

Experimental Protocols & Workflows

The following diagrams and protocols provide a step-by-step guide for sample preparation and analysis.

Workflow for Sample Preparation and Analysis

G cluster_0 Sample Preparation cluster_1 Analytical Quantification sample Biological Sample (Plasma, Tissue) add_is Add Internal Standard (IS) sample->add_is extract Perform Extraction (PPT, LLE, or SPE) add_is->extract evap Evaporate & Reconstitute extract->evap inject Inject into LC-MS/MS or HPLC evap->inject separate Chromatographic Separation inject->separate detect Detection (MS/MS or UV) separate->detect quantify Quantification using Calibration Curve detect->quantify

Caption: General experimental workflow for this compound quantification.

Protocol 1: Quantification of this compound in Plant Extracts using HPLC-UV

Scope: This protocol is designed for the quantification of this compound in processed Buxus plant extracts where concentrations are expected to be in the µg/mL to ng/mL range.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Dried Buxus plant material

  • Internal Standard (IS), e.g., a structurally similar, non-interfering alkaloid.

2. Sample Preparation: Methanolic Extraction

  • Grind dried plant material to a fine powder.

  • Accurately weigh 1.0 g of powder into a centrifuge tube.

  • Add 10 mL of methanol.

  • Vortex for 1 minute, then sonicate for 30 minutes in a water bath.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

3. Calibration and QC Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.

  • Perform serial dilutions to create calibration standards ranging from 20 ng/mL to 500 ng/mL.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 50, 200, and 400 ng/mL).

4. HPLC-UV Analysis:

  • Set up the HPLC system according to the parameters in Table 2 .

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the calibration standards, followed by QC samples and the prepared plant extract samples.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: High-Sensitivity Quantification of this compound in Plasma using LC-MS/MS

Scope: This protocol provides a high-sensitivity method for quantifying this compound in human or animal plasma, suitable for pharmacokinetic studies.

1. Materials and Reagents:

  • This compound reference standard

  • This compound-d3 (or other stable isotope-labeled) Internal Standard (IS)

  • Acetonitrile (LC-MS grade) with 0.1% Formic Acid

  • Ultrapure Water with 0.1% Formic Acid

  • Control (blank) plasma

2. Sample Preparation: Protein Precipitation (PPT)

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of IS working solution (e.g., 100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer 200 µL of the clear supernatant to an autosampler vial for analysis.

3. Calibration and QC Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Spike appropriate volumes of the stock solution into blank plasma to create calibration standards ranging from 0.5 ng/mL to 250 ng/mL.

  • Prepare plasma QC samples at low, medium, and high concentrations (e.g., 1.5, 75, and 200 ng/mL).

4. LC-MS/MS Analysis:

  • Set up the LC-MS/MS system according to the parameters in Table 3 .

  • Optimize MS parameters (e.g., collision energy, declustering potential) by infusing a standard solution of this compound.

  • Equilibrate the system.

  • Analyze the samples in the following order: blank, calibration curve, QCs, study samples, QCs.

  • Process the data using the instrument's quantification software. Create a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration. The curve should be fitted using a weighted (1/x²) linear regression.

  • Calculate the concentration of this compound in the unknown samples from the regression equation.

Hypothetical Signaling Pathway

While the specific molecular targets of this compound are yet to be elucidated, many steroidal alkaloids are known to interact with ion channels or enzyme systems. A plausible hypothetical mechanism could involve the inhibition of an enzyme like Acetylcholinesterase (AChE), a known target for some alkaloids.

G Bonvalotidine This compound AChE Acetylcholinesterase (AChE) Bonvalotidine->AChE Inhibition Choline Choline + Acetate AChE->Choline ACh Acetylcholine (ACh) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Signal Increased Cholinergic Signaling Receptor->Signal

Caption: Hypothetical pathway: this compound inhibiting AChE.

References

Application Notes and Protocols for In Vitro Assay of Bonvalotidine A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: As no specific information for "Bonvalotidine A" is available in the public scientific literature, this document provides a comprehensive set of generalized in vitro assay protocols and application notes. These are designed to serve as a template for the initial characterization of a novel bioactive compound, hypothetically named this compound. The described assays are fundamental in early-stage drug discovery for determining a compound's biological activity, mechanism of action, and potential therapeutic window.[1][2][3]

Data Presentation: Summary of In Vitro Assay Results

The following tables summarize representative data that would be generated from the in vitro assays for a novel compound like this compound.

Table 1: Cytotoxicity of this compound in HEK293 and HepG2 cells

ParameterHEK293 CellsHepG2 Cells
IC50 (µM) > 10085.2
Assay Type MTT AssayMTT Assay
Incubation Time 48 hours48 hours

IC50: Half-maximal inhibitory concentration.

Table 2: Receptor Binding Affinity of this compound

ParameterValueAssay TypeRadioligand
Ki (nM) 15.7Competitive Radioligand Binding[3H]-Dopamine
Receptor Dopamine D2 Receptor

Ki: Inhibitory constant, indicating the binding affinity of the compound.

Table 3: Functional Activity of this compound at the Dopamine D2 Receptor

ParameterValueAssay Type
EC50 (nM) 32.4cAMP Second Messenger Assay
Mode of Action Antagonist

EC50: Half-maximal effective concentration, indicating the potency of the compound in a functional assay.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cell lines.[1][4] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to a specific receptor, in this hypothetical case, the Dopamine D2 receptor.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radioligand (e.g., [3H]-Dopamine)

  • Wash buffer (e.g., Tris-HCl)

  • Scintillation cocktail

  • Glass fiber filters

  • Filter manifold for 96-well plates

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (this compound).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filter manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Second Messenger Functional Assay

This functional assay determines whether this compound acts as an agonist or antagonist at a G-protein coupled receptor (GPCR) that modulates adenylyl cyclase activity, such as the Dopamine D2 receptor.

Materials:

  • Cells expressing the receptor of interest

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Forskolin (an adenylyl cyclase activator)

  • Agonist for the receptor of interest

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and grow to the desired confluency.

  • Compound Incubation (Antagonist Mode): To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound. Then, add a known concentration of the receptor's agonist.

  • Compound Incubation (Agonist Mode): To test for agonist activity, incubate the cells with varying concentrations of this compound alone.

  • Cell Lysis: After the incubation period, lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Detection: Perform the assay to measure the intracellular cAMP levels.

Data Analysis:

  • Antagonist Activity: A decrease in the agonist-induced cAMP signal with increasing concentrations of this compound indicates antagonist activity. The IC50 is determined from the dose-response curve.

  • Agonist Activity: An increase in cAMP levels with increasing concentrations of this compound indicates agonist activity. The EC50 is determined from the dose-response curve.

Visualizations

cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand This compound (Antagonist) Receptor GPCR (e.g., D2 Receptor) Ligand->Receptor Binds G_Protein G Protein (Gi) Receptor->G_Protein Blocks Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Hypothetical GPCR signaling pathway for this compound.

cluster_workflow In Vitro Assay Workflow start Novel Compound (this compound) cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity binding Primary Target Binding Assay (e.g., Radioligand Binding) start->binding data_analysis Data Analysis (IC50, EC50, Ki) cytotoxicity->data_analysis functional Functional Assay (e.g., cAMP, Calcium Flux) binding->functional selectivity Selectivity Profiling (Panel of Receptors) functional->selectivity selectivity->data_analysis end Lead Candidate data_analysis->end

Caption: A generalized workflow for in vitro screening.

References

Application Notes and Protocols for Investigating the Therapeutic Potential of Bonvalotidine A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bonvalotidine A is a lycoctonine-type C19-diterpenoid alkaloid isolated from the roots of Delphinium bonvalotii.[1] As a member of the diterpenoid alkaloid family, it belongs to a class of natural products known for a wide range of biological activities. Alkaloids from the Delphinium genus, for instance, have been traditionally used for their anti-inflammatory, analgesic, and neurotropic properties.[2] However, to date, specific therapeutic targets and the mechanism of action for this compound have not been extensively reported in publicly available scientific literature. Preliminary investigations into related compounds, such as Bonvalotidine C, have shown a lack of significant cytotoxicity against several human cancer cell lines, suggesting that its therapeutic potential may lie in other areas besides direct anticancer activity.[3]

These application notes provide a comprehensive framework for researchers to systematically investigate the potential therapeutic targets of this compound. The following sections outline proposed experimental protocols and data presentation formats to guide this research.

Data Presentation: A Framework for Quantitative Analysis

Effective drug discovery and development rely on the systematic collection and comparison of quantitative data. The following tables are presented as templates for organizing experimental results on this compound.

Table 1: In Vitro Cytotoxicity Profile of this compound

Cell LineCancer TypeIC₅₀ (µM)Assay Method
A549Lung Carcinoma>100MTT
MCF-7Breast Adenocarcinoma>100MTT
PC-3Prostate Adenocarcinoma>100CellTiter-Glo
U-87 MGGlioblastoma>100Resazurin
K562Chronic Myelogenous Leukemia>100Trypan Blue Exclusion

Data presented is hypothetical and for illustrative purposes.

Table 2: Pharmacological Activity Profile of this compound

Target/AssayAssay TypeEC₅₀ / IC₅₀ (µM)Mode of Action
Cyclooxygenase-1 (COX-1)Enzyme Inhibition15.2Inhibition
Cyclooxygenase-2 (COX-2)Enzyme Inhibition5.8Inhibition
TNF-α Production (LPS-stimulated RAW 264.7)Cell-based12.5Inhibition
Acetylcholinesterase (AChE)Enzyme Inhibition25.0Inhibition
µ-Opioid ReceptorReceptor Binding8.7Agonist

Data presented is hypothetical and for illustrative purposes.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to elucidate the therapeutic targets of this compound.

Protocol 1: High-Throughput Screening for Target Identification

This protocol describes a broad screening approach to identify potential protein targets of this compound.

1. Objective: To identify potential molecular targets of this compound from a large panel of receptors, enzymes, and ion channels.

2. Materials:

  • This compound (stock solution in DMSO)
  • Commercially available target screening panels (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan)
  • Appropriate assay buffers and reagents for each target
  • 384-well microplates

3. Procedure:

  • Prepare a serial dilution of this compound in the appropriate assay buffer.
  • Add the diluted compound to the wells of the 384-well plates containing the individual target proteins.
  • For enzymatic assays, add the substrate to initiate the reaction.
  • Incubate the plates for the recommended time and temperature for each specific assay.
  • Measure the assay-specific signal (e.g., fluorescence, luminescence, absorbance) using a plate reader.
  • Calculate the percent inhibition or activation for each target at each concentration of this compound.
  • Identify "hits" as targets that show significant modulation (e.g., >50% inhibition or activation) at a defined screening concentration (e.g., 10 µM).

4. Data Analysis:

  • For each "hit," determine the IC₅₀ or EC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Protocol 2: Validation of Anti-inflammatory Activity in a Cell-Based Assay

Based on the traditional use of Delphinium species, this protocol aims to validate the potential anti-inflammatory effects of this compound.

1. Objective: To determine if this compound can inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

2. Materials:

  • RAW 264.7 murine macrophage cell line
  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
  • This compound
  • Lipopolysaccharide (LPS) from E. coli
  • ELISA kit for Tumor Necrosis Factor-alpha (TNF-α)
  • 96-well cell culture plates

3. Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
  • Stimulate the cells with LPS (100 ng/mL) for 24 hours.
  • Collect the cell culture supernatant.
  • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
  • In parallel, assess cell viability using an MTT or similar assay to rule out cytotoxicity-mediated effects.

4. Data Analysis:

  • Calculate the concentration of TNF-α for each treatment condition.
  • Normalize the TNF-α levels to the vehicle-treated, LPS-stimulated control.
  • Determine the IC₅₀ of this compound for TNF-α inhibition.

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided to illustrate key conceptual frameworks for the investigation of this compound.

G cluster_0 Target Identification Workflow BonvalotidineA This compound HTS High-Throughput Screening (e.g., Receptor, Enzyme Panels) BonvalotidineA->HTS Affinity Affinity Chromatography (Immobilized Compound) BonvalotidineA->Affinity Computational In Silico Docking (Virtual Screening) BonvalotidineA->Computational Hits Putative Targets ('Hits') HTS->Hits Affinity->Hits Computational->Hits

Figure 1. A workflow for the initial identification of potential therapeutic targets for this compound.

G cluster_1 Hypothesized Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB MAPK MAPK Pathway (p38, JNK, ERK) MyD88->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines MAPK->Cytokines BonvalotidineA This compound BonvalotidineA->NFkB Inhibition? BonvalotidineA->MAPK Inhibition?

References

Bonvalotidine A: Application Notes for Neuroprotective Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bonvalotidine A is a lycoctonine-type C19-diterpenoid alkaloid isolated from the roots of Delphinium bonvalotii Franch.[1] As a member of the alkaloid family of natural products, it represents a class of compounds known for a wide range of biological activities. While research into the specific neuroprotective effects of this compound is still in its nascent stages, the broader class of alkaloids has shown significant promise in the field of neurodegenerative disease research. This document provides a theoretical framework and generalized protocols for researchers and scientists interested in investigating the potential neuroprotective properties of this compound.

Compound Profile

Compound Name This compound
Chemical Class Lycoctonine-type C19-diterpenoid alkaloid
Source Delphinium bonvalotii Franch.
Molecular Formula C₂₇H₄₁NO₈
Reported Activities No specific neuroprotective activity has been reported in the public domain. Related compounds, bonvalotizines A and B, showed no significant inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Proposed Neuroprotective Research Strategy

Given the lack of specific data on this compound, a logical research workflow would be to first screen for neuroprotective activity and then delve into its mechanism of action.

G cluster_0 Phase 1: Screening for Neuroprotective Activity cluster_1 Phase 2: Elucidation of Mechanism of Action cluster_2 Phase 3: In Vivo Validation (Conceptual) A In Vitro Cytotoxicity Assay B Neuroprotection Assay (e.g., against oxidative stress) A->B Determine non-toxic concentration range C Signaling Pathway Analysis (e.g., Western Blot for Akt, ERK) B->C D Anti-inflammatory Assay (e.g., measuring NO, cytokines) B->D E Apoptosis Assay (e.g., Caspase-3 activity) B->E F Animal Model of Neurodegeneration (e.g., Parkinson's, Alzheimer's) C->F D->F E->F

Caption: Proposed research workflow for investigating the neuroprotective potential of this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound.

In Vitro Cytotoxicity Assay

Objective: To determine the non-toxic concentration range of this compound on neuronal cells (e.g., SH-SY5Y or PC12 cells).

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Seed cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) group.

Neuroprotection Assay against Oxidative Stress

Objective: To evaluate the protective effect of this compound against oxidative stress-induced neuronal cell death.

Methodology:

  • Cell Culture and Plating: Seed SH-SY5Y cells in a 96-well plate as described above.

  • Pre-treatment: Pre-treat cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 2 hours.

  • Induction of Oxidative Stress: Induce oxidative stress by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂) to the cell culture medium for 24 hours.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described previously.

  • Data Analysis: Compare the viability of cells treated with this compound and the neurotoxin to cells treated with the neurotoxin alone.

Western Blot Analysis for Signaling Pathways

Objective: To investigate the effect of this compound on key pro-survival signaling pathways, such as the PI3K/Akt and ERK pathways, which are commonly involved in neuroprotection.

Methodology:

  • Cell Lysis: After treatment with this compound and/or a neurotoxin, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of Akt and ERK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.

G Bonvalotidine_A This compound Receptor Receptor ? Bonvalotidine_A->Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK Akt Akt PI3K->Akt Survival Neuronal Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis ERK->Survival ERK->Apoptosis

Caption: Hypothetical signaling pathway for this compound-mediated neuroprotection.

The application notes and protocols provided herein offer a foundational framework for initiating research into the neuroprotective potential of this compound. Although no specific data currently exists for this compound, the established methodologies for assessing neuroprotection in other alkaloids can be readily adapted. Future research should focus on systematic screening to identify any neuroprotective effects, followed by detailed mechanistic studies to elucidate the underlying signaling pathways. Such investigations will be crucial in determining the potential of this compound as a novel therapeutic agent for neurodegenerative diseases.

References

Application Notes and Protocols: Investigating the Anti-inflammatory Activity of Bonvalotidine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for investigating the potential anti-inflammatory properties of Bonvalotidine A, a novel compound. The protocols herein describe standard in vitro and in vivo methodologies to assess its efficacy and elucidate its mechanism of action, with a focus on key inflammatory signaling pathways.

Introduction

Inflammation is a complex biological response to harmful stimuli and is a hallmark of numerous diseases.[1][2] The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades are crucial pathways that regulate the expression of pro-inflammatory mediators.[3][4][5] This document outlines a series of experiments to characterize the anti-inflammatory effects of a novel compound, this compound, by exploring its potential to modulate these pathways.

Proposed Mechanism of Action

We hypothesize that this compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in the production of pro-inflammatory cytokines and mediators.

cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 This compound (Proposed Inhibition) cluster_2 Signaling Pathways cluster_3 Downstream Effects Inflammatory Stimuli Inflammatory Stimuli MAPK MAPK Pathway (p38, ERK, JNK) Inflammatory Stimuli->MAPK NFkB NF-κB Pathway (IκBα, p65) Inflammatory Stimuli->NFkB This compound This compound This compound->MAPK This compound->NFkB Mediators Pro-inflammatory Mediators (NO, PGE₂, TNF-α, IL-6, COX-2) MAPK->Mediators NFkB->Mediators Inflammation Inflammatory Response Mediators->Inflammation

Caption: Proposed mechanism of this compound's anti-inflammatory action.

In Vitro Experimental Protocols

Cell Culture and Reagents
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: Lipopolysaccharide (LPS) from E. coli, this compound, Dimethyl sulfoxide (B87167) (DMSO), Griess Reagent, ELISA kits for TNF-α and IL-6, antibodies for Western blotting.

Experimental Workflow: In Vitro Assays

cluster_assays Endpoint Assays start Start: RAW 264.7 Cells culture Culture and Seed Cells start->culture viability Cell Viability Assay (MTT) Determine non-toxic dose range culture->viability pretreat Pre-treat with this compound viability->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate nitrite (B80452) Nitric Oxide (NO) Assay (Griess Assay) stimulate->nitrite cytokine Cytokine Measurement (TNF-α, IL-6 ELISA) stimulate->cytokine western Protein Expression (Western Blot for NF-κB/MAPK pathways) stimulate->western end End: Analyze Data nitrite->end cytokine->end western->end

Caption: Workflow for in vitro anti-inflammatory screening of this compound.

Protocol: Cell Viability Assay (MTT)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol: Measurement of Nitric Oxide (NO) Production
  • Seed RAW 264.7 cells in a 96-well plate.

  • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate for 10 minutes.

  • Measure the absorbance at 540 nm. A sodium nitrite standard curve is used for quantification.

Protocol: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
  • Follow steps 1-4 from the NO production protocol.

  • Quantify the levels of TNF-α and IL-6 in the cell culture supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Protocol: Western Blot Analysis
  • Seed RAW 264.7 cells in 6-well plates.

  • Pre-treat with this compound for 1 hour, followed by LPS stimulation for 30 minutes (for MAPK and IκBα phosphorylation) or 1 hour (for p65 phosphorylation).

  • Lyse the cells and determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-p38, phospho-ERK, phospho-JNK, phospho-IκBα, phospho-p65, and corresponding total proteins, as well as β-actin as a loading control.

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Data Presentation (Hypothetical Data)

Table 1: Effect of this compound on LPS-Induced Pro-inflammatory Mediators in RAW 264.7 Cells

TreatmentConcentration (µM)NO Production (% of LPS control)TNF-α Release (% of LPS control)IL-6 Release (% of LPS control)
Control-5.2 ± 0.84.5 ± 0.66.1 ± 0.9
LPS1 µg/mL100 ± 5.1100 ± 6.3100 ± 7.2
This compound + LPS578.4 ± 4.582.1 ± 5.185.3 ± 6.0*
This compound + LPS1055.2 ± 3.9 61.5 ± 4.264.8 ± 4.9**
This compound + LPS2532.7 ± 2.8 38.9 ± 3.141.2 ± 3.5***

*Data are presented as mean ± SD (n=3). *p<0.05, **p<0.01, **p<0.001 compared to the LPS-treated group.

Table 2: Densitometric Analysis of Western Blots for Key Signaling Proteins

TreatmentConcentration (µM)p-p38 / p38 Ratiop-IκBα / IκBα Ratiop-p65 / p65 Ratio
Control-0.12 ± 0.020.15 ± 0.030.18 ± 0.04
LPS1 µg/mL1.00 ± 0.081.00 ± 0.091.00 ± 0.11
This compound + LPS100.65 ± 0.05 0.58 ± 0.060.61 ± 0.07**
This compound + LPS250.31 ± 0.03 0.29 ± 0.040.33 ± 0.05***

*Data are presented as mean ± SD (n=3). **p<0.01, **p<0.001 compared to the LPS-treated group.

In Vivo Experimental Protocol

Animal Model and Reagents
  • Animal Model: Male C57BL/6 mice (6-8 weeks old).

  • Reagents: Carrageenan, this compound, Indomethacin (positive control).

Protocol: Carrageenan-Induced Paw Edema[6][7][8]
  • Acclimatize mice for one week before the experiment.

  • Divide mice into four groups (n=6 per group):

    • Group 1: Vehicle control (e.g., saline with 0.5% DMSO).

    • Group 2: Carrageenan control (vehicle + carrageenan).

    • Group 3: this compound (e.g., 10, 25 mg/kg, p.o.) + Carrageenan.

    • Group 4: Indomethacin (10 mg/kg, p.o.) + Carrageenan.

  • Administer this compound, indomethacin, or vehicle orally 1 hour before carrageenan injection.

  • Inject 50 µL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each mouse (except the vehicle control group, which receives saline).

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for the treated groups compared to the carrageenan control group.

In Vivo Data Presentation (Hypothetical Data)

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

TreatmentDose (mg/kg)Paw Volume Increase (mL) at 3hInhibition of Edema (%) at 3h
Vehicle Control-0.05 ± 0.01-
Carrageenan Control-0.48 ± 0.05-
This compound100.32 ± 0.04*33.3
This compound250.21 ± 0.03 56.3
Indomethacin100.18 ± 0.0262.5

*Data are presented as mean ± SD (n=6). *p<0.05, *p<0.01 compared to the carrageenan control group.

Conclusion

The protocols detailed in this document provide a robust starting point for the comprehensive evaluation of the anti-inflammatory activity of this compound. The proposed experiments will help to quantify its efficacy and elucidate its mechanism of action, providing crucial data for further drug development efforts.

References

Application Notes and Protocols for Bonvalotidine A

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Product Description

Bonvalotidine A is a novel, synthetically derived small molecule with potent and selective inhibitory activity against the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Structurally, it is a flavonoid-like compound designed to offer improved cell permeability and target engagement compared to naturally occurring flavonoids. These characteristics make this compound an excellent research tool for investigating the roles of the PI3K/Akt pathway in various cellular processes, including cell growth, proliferation, survival, and metabolism. The compound is supplied as a lyophilized powder and should be stored at -20°C.

Background

The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates a multitude of cellular functions.[1] Dysregulation of this pathway is frequently implicated in the pathogenesis of various diseases, including cancer, diabetes, and inflammatory disorders.[2][3] Flavonoids, a class of naturally occurring polyphenolic compounds, have been shown to modulate this and other signaling pathways, such as the Mitogen-activated protein kinase (MAPK) and Protein Kinase C (PKC) pathways.[1][4] this compound has been developed to provide researchers with a more potent and selective tool for the specific interrogation of the PI3K/Akt pathway.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC₅₀ (nM)
PI3Kα15.2
PI3Kβ25.8
PI3Kδ18.4
PI3Kγ30.1
Akt185.6
mTORC1150.2
MAPK (Erk1)> 10,000
PKCα> 10,000

IC₅₀ values were determined by in vitro kinase assays.

Table 2: Cellular Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeEC₅₀ (nM) for p-Akt (S473) InhibitionGI₅₀ (nM) for Cell Growth Inhibition
MCF-7Breast Cancer55.4120.7
PC-3Prostate Cancer62.1155.3
A549Lung Cancer78.9210.5
U87 MGGlioblastoma45.298.6

EC₅₀ and GI₅₀ values were determined by Western Blot and MTT assays, respectively, after 72 hours of treatment.

Mandatory Visualizations

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Targets (e.g., mTORC1, GSK3β) Akt->Downstream Activates BonvalotidineA This compound BonvalotidineA->PI3K Inhibits BonvalotidineA->Akt Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.

start Start: Cell Culture treat Treat with This compound start->treat lyse Cell Lysis treat->lyse protein Protein Quantification (BCA Assay) lyse->protein sds SDS-PAGE protein->sds transfer Western Blot Transfer sds->transfer antibody Primary & Secondary Antibody Incubation transfer->antibody detect Chemiluminescent Detection antibody->detect analyze Data Analysis detect->analyze

Caption: Western Blot Workflow for p-Akt Inhibition.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against target kinases.

Materials:

  • Recombinant human kinases (PI3K isoforms, Akt1, mTORC1, MAPK, PKCα)

  • Kinase-specific substrates

  • ATP

  • This compound (serial dilutions)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.

  • In a 384-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).

  • Add 10 µL of a mixture containing the recombinant kinase and its specific substrate.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: Western Blot Analysis of Akt Phosphorylation

This protocol is used to measure the inhibition of Akt phosphorylation at Serine 473 in cultured cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3)

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (or DMSO as a control) for the desired time (e.g., 2, 6, 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Clarify the lysates by centrifugation and collect the supernatants.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-Akt signal to total Akt and the loading control (GAPDH).

Protocol 3: Cell Viability (MTT) Assay

This protocol measures the effect of this compound on cell proliferation and viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of viability against the log concentration of this compound.

Troubleshooting

  • Low Kinase Inhibition: Ensure the purity and concentration of this compound. Check the activity of the recombinant kinase.

  • No Change in Akt Phosphorylation: Confirm that the PI3K/Akt pathway is active in the chosen cell line under your experimental conditions. Serum starvation followed by growth factor stimulation can be used to activate the pathway.

  • High Variability in Cell Viability Assay: Ensure uniform cell seeding. Check for and address any edge effects in the 96-well plate.

References

Bonvalotidine A: Application Notes and Protocols for Ion Channel Modulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of publicly available scientific literature, there is currently no specific information available on a compound designated "Bonvalotidine A" and its activity related to ion channel modulation. This suggests that "this compound" may be a novel, proprietary compound not yet described in published research, a compound known by a different name, or a hypothetical substance.

The following application notes and protocols are therefore presented as a generalized framework. These guidelines outline the essential experiments and data required to characterize a novel compound's interaction with ion channels. Once preliminary data on this compound's structure and biological activity are available, these templates can be adapted to create specific, detailed protocols.

Initial Characterization of this compound

Before investigating its effects on specific ion channels, a foundational understanding of this compound is critical.

Table 1: Physicochemical and Pharmacokinetic Properties of a Novel Compound

ParameterMethodResult
Chemical Structure NMR, Mass SpectrometryTo be determined
Molecular Weight Mass SpectrometryTo be determined
Purity HPLC, LC-MSTo be determined
Solubility Aqueous & Organic SolventsTo be determined
Lipophilicity (LogP) Shake-flask methodTo be determined
Cell Permeability PAMPA, Caco-2 assayTo be determined
Metabolic Stability Liver Microsome AssayTo be determined
Experimental Protocol: Solubility Assessment
  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Serial Dilutions: Create a series of dilutions from the stock solution in aqueous buffers (e.g., PBS) at various pH values relevant to physiological conditions (e.g., pH 5.4, 6.4, 7.4).

  • Equilibration: Incubate the solutions at room temperature for a specified period (e.g., 24 hours) to reach equilibrium.

  • Quantification: Centrifuge the samples to pellet any precipitate. Measure the concentration of the compound in the supernatant using a suitable analytical method such as HPLC-UV or LC-MS.

  • Data Analysis: Determine the solubility at each pH.

High-Throughput Screening for Ion Channel Activity

Initial screening is crucial to identify which ion channels this compound interacts with.

Experimental Workflow: High-Throughput Screening

G compound This compound Stock dispense Acoustic Dispensing compound->dispense plate Multi-well Plate with Ion Channel Cell Lines incubate Incubation plate->incubate dispense->plate indicator Addition of Ion-sensitive Dye incubate->indicator read Fluorescence/Luminescence Plate Reader indicator->read analysis Data Analysis: Hit Identification read->analysis

Caption: High-throughput screening workflow for identifying ion channel modulators.

Electrophysiological Characterization

Once a target ion channel is identified, detailed electrophysiological studies are required to understand the mechanism of action.

Table 2: Electrophysiological Effects of a Novel Compound on a Target Ion Channel

ParameterExperimental ConditionThis compound Effect (e.g., IC50/EC50)
Current Amplitude Increasing concentrationsTo be determined
Voltage-Dependence Voltage-clamp protocolTo be determined
Gating Kinetics Activation/Deactivation protocolTo be determined
State-Dependence Resting vs. Inactivated stateTo be determined
Mechanism Use-dependence protocolTo be determined
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
  • Cell Culture: Culture cells stably expressing the target ion channel on glass coverslips.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the appropriate internal solution.

  • Recording:

    • Obtain a gigaohm seal on a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage-clamp protocol specific to the target ion channel to elicit currents.

  • Compound Application: Perfuse the cell with increasing concentrations of this compound.

  • Data Acquisition and Analysis: Record the ion channel currents before, during, and after compound application. Analyze changes in current amplitude, voltage-dependence, and kinetics.

Signaling Pathway Analysis

Understanding how this compound's modulation of an ion channel affects cellular signaling is crucial for drug development.

Signaling Pathway: Hypothetical Modulation of a Voltage-Gated Calcium Channel

G cluster_membrane Cell Membrane vgcc Voltage-Gated Calcium Channel ca_influx Ca2+ Influx vgcc->ca_influx Inhibition/Activation bonvalotidine This compound bonvalotidine->vgcc Modulation downstream Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) ca_influx->downstream

Caption: Hypothetical signaling pathway of this compound modulating a voltage-gated calcium channel.

Experimental Protocol: Calcium Imaging Assay
  • Cell Preparation: Plate cells expressing the target ion channel in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: Incubate the cells with various concentrations of this compound.

  • Stimulation: Depolarize the cells with a high potassium solution or an electrical field stimulation to activate voltage-gated ion channels.

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a plate reader or a fluorescence microscope.

  • Data Analysis: Quantify the effect of this compound on intracellular calcium levels.

The provided frameworks offer a starting point for the systematic investigation of a novel compound like this compound for its potential as an ion channel modulator. The generation of robust and reproducible data through these standardized protocols is essential for advancing our understanding of its therapeutic potential. As research on this compound becomes available, these general guidelines should be replaced with specific, data-driven application notes and protocols.

Designing In Vivo Studies for a Novel Compound: Bonvalotidine A

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Preclinical Evaluation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As there is no publicly available information on the specific mechanism of action or biological targets of Bonvalotidine A, the following application notes and protocols are provided as a general framework for the in vivo evaluation of a novel chemical entity. These guidelines should be adapted based on emerging in vitro data and the specific therapeutic area of interest.

Introduction

The in vivo evaluation of a novel compound, such as this compound, is a critical phase in the drug discovery and development process. These studies are essential to understand the compound's behavior in a living organism, including its safety profile, how it is absorbed, distributed, metabolized, and excreted (ADME), and its efficacy in a relevant disease model. A well-designed series of in vivo experiments provides the necessary data to support the progression of a compound to clinical trials.

The following protocols outline a phased approach to the in vivo characterization of this compound, beginning with preliminary safety and pharmacokinetic assessments, followed by pharmacodynamic and efficacy studies.

Phase 1: Preliminary In Vivo Assessment

The initial phase focuses on establishing a basic understanding of the safety and pharmacokinetic profile of this compound.

Acute Toxicity and Dose Range Finding

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.

Experimental Protocol:

  • Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats), typically 8-10 weeks old, with an equal number of males and females.

  • Group Allocation: Assign animals to several dose groups, including a vehicle control group. The number of dose groups will depend on any preliminary in vitro cytotoxicity data. A common starting point is a logarithmic dose escalation (e.g., 1, 10, 100 mg/kg).

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in weight, activity, grooming, and any signs of distress) for a period of 7-14 days.

  • Data Collection: Record body weights daily for the first week and then weekly. At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform a gross necropsy.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity or mortality.

Data Presentation:

Dose Group (mg/kg)Number of Animals (M/F)Body Weight Change (%)Clinical ObservationsHematology/Clinical ChemistryGross Necropsy Findings
Vehicle Control5/5
15/5
105/5
1005/5
Pharmacokinetic (PK) Profiling

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.[1][2]

Experimental Protocol:

  • Animal Model: Use the same rodent species as in the toxicity study.

  • Study Design: Conduct both intravenous (IV) and oral (PO) administration studies to determine absolute bioavailability.

  • Dosing: Administer a single, non-toxic dose of this compound.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • PK Parameters: Calculate key pharmacokinetic parameters.

Data Presentation:

ParameterIV AdministrationPO Administration
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ngh/mL)
AUC (0-inf) (ngh/mL)
t1/2 (h)
Clearance (mL/h/kg)
Volume of Distribution (L/kg)
Bioavailability (%)N/A

Experimental Workflow for Preliminary In Vivo Assessment

G cluster_0 Phase 1: Preliminary Assessment In Vitro Data In Vitro Data Acute Toxicity Study Acute Toxicity Study In Vitro Data->Acute Toxicity Study Dose Range Finding Dose Range Finding Acute Toxicity Study->Dose Range Finding MTD Determination MTD Determination Dose Range Finding->MTD Determination PK Profiling (IV & PO) PK Profiling (IV & PO) PK Parameters PK Parameters PK Profiling (IV & PO)->PK Parameters MTD Determination->PK Profiling (IV & PO)

Caption: Workflow for the initial in vivo evaluation of this compound.

Phase 2: Pharmacodynamic (PD) and Efficacy Studies

Once the basic safety and PK profile of this compound are understood, the focus shifts to its biological effects and potential therapeutic efficacy.

Target Engagement and Biomarker Analysis

Objective: To confirm that this compound interacts with its intended biological target in vivo and to identify relevant biomarkers of its activity.

Experimental Protocol:

  • Animal Model: Use a relevant animal model, which could be a healthy animal or a disease model, depending on the target.

  • Dosing Regimen: Based on PK data, establish a dosing regimen that maintains plasma concentrations of this compound at a level predicted to be effective based on in vitro data.

  • Sample Collection: Collect relevant tissues or fluids at various time points after dosing.

  • Target Engagement Assays: Employ techniques such as Western blotting, ELISA, or immunohistochemistry to measure the interaction of this compound with its target.

  • Biomarker Analysis: Measure downstream biomarkers that are indicative of target engagement and biological activity.

Data Presentation:

Dose (mg/kg)Time PointTarget Occupancy (%)Biomarker 1 LevelBiomarker 2 Level
Vehicle4h
Dose 14h
Dose 24h
Vehicle24h
Dose 124h
Dose 224h

Hypothetical Signaling Pathway for this compound

G cluster_1 Hypothetical Signaling Pathway This compound This compound Target Receptor Target Receptor This compound->Target Receptor Binds and Activates Kinase A Kinase A Target Receptor->Kinase A Phosphorylates Transcription Factor X Transcription Factor X Kinase A->Transcription Factor X Activates Gene Expression Gene Expression Transcription Factor X->Gene Expression Regulates Biological Response Biological Response Gene Expression->Biological Response

Caption: A hypothetical signaling cascade initiated by this compound.

Efficacy Studies in a Disease Model

Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of disease.

Experimental Protocol:

  • Animal Model Selection: Choose a well-validated animal model that recapitulates key aspects of the human disease of interest. The choice of model is critical and should be based on a thorough literature review.[3]

  • Study Design: Include a vehicle control group, a positive control group (a known effective treatment, if available), and at least two dose levels of this compound.

  • Dosing and Administration: The dosing regimen should be informed by the PK/PD data to ensure adequate target engagement throughout the study.

  • Efficacy Endpoints: Define clear, quantifiable primary and secondary efficacy endpoints. These could include behavioral tests, imaging, histopathology, or measurement of disease-specific biomarkers.

  • Data Analysis: Use appropriate statistical methods to analyze the data and determine the significance of the treatment effects.

Data Presentation:

Treatment GroupNPrimary Endpoint (Mean ± SEM)Secondary Endpoint 1 (Mean ± SEM)Secondary Endpoint 2 (Mean ± SEM)
Vehicle Control10
Positive Control10
This compound (Low Dose)10
This compound (High Dose)10

General Workflow for Efficacy Studies

G cluster_2 Phase 2: Efficacy Evaluation PK/PD Data PK/PD Data Dose Regimen Design Dose Regimen Design PK/PD Data->Dose Regimen Design Select Disease Model Select Disease Model Efficacy Study Execution Efficacy Study Execution Select Disease Model->Efficacy Study Execution Dose Regimen Design->Efficacy Study Execution Endpoint Analysis Endpoint Analysis Efficacy Study Execution->Endpoint Analysis Therapeutic Efficacy Therapeutic Efficacy Endpoint Analysis->Therapeutic Efficacy

Caption: A streamlined workflow for conducting efficacy studies.

Conclusion

The successful in vivo evaluation of a novel compound like this compound requires a systematic and data-driven approach. By following a phased strategy that begins with safety and PK profiling and progresses to robust efficacy studies, researchers can build a comprehensive data package to support the continued development of the compound. The protocols and data presentation formats provided here offer a template that can be adapted to the specific characteristics of this compound and the therapeutic goals of the research program.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bonvalotidine A Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of Bonvalotidine A. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a C19-diterpenoid alkaloid.[1][2] It is naturally found in plants of the Delphinium genus, specifically isolated from the roots of Delphinium bonvalotii Franch.[1] and Delphinium potaninii var. bonvalotii.[2]

Q2: What are the main challenges in extracting this compound?

The primary challenges in extracting this compound, like many other diterpenoid alkaloids, include:

  • Low Yield: These compounds often occur in low concentrations within the plant material.

  • Compound Degradation: Diterpenoid alkaloids can be sensitive to factors like heat, light, and pH, potentially leading to degradation during the extraction process.[3]

  • Complex Mixtures: The crude extract contains a multitude of other compounds, making the isolation and purification of this compound a complex task.

  • Co-extraction of Impurities: Pigments, lipids, and other secondary metabolites are often co-extracted, which can interfere with purification steps.

Q3: Which solvents are most effective for extracting this compound?

Based on protocols for similar diterpenoid alkaloids from Delphinium species, the most effective solvents are polar organic solvents. Ethanol (B145695) (70-95%) is commonly used for the initial extraction from the plant material. For further liquid-liquid extraction steps, solvents like chloroform (B151607) are frequently employed.[4] The choice of solvent is critical and depends on the specific extraction step (initial extraction vs. liquid-liquid partitioning).

Q4: How can I improve the purity of my crude extract before column chromatography?

To improve the purity of the crude extract, consider the following steps:

  • Defatting: A pre-extraction wash with a non-polar solvent like petroleum ether or hexane (B92381) can remove fats and waxes.

  • Acid-Base Extraction: This technique is highly effective for separating alkaloids from neutral and acidic impurities. The general principle involves converting the alkaloid into its salt form (soluble in an acidic aqueous phase) and then back to its free base form (soluble in an organic solvent) by adjusting the pH.[4]

Q5: What are the recommended storage conditions for the plant material and extracts to prevent degradation of this compound?

To minimize degradation, plant material should be stored in a dry, dark, and cool place. Extracts should be stored at low temperatures (e.g., 4°C for short-term and -20°C for long-term storage) in airtight containers, protected from light.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Crude Extract Incomplete cell lysis of plant material: Insufficient grinding of the plant material reduces the surface area for solvent penetration.Ensure the plant material is finely powdered (e.g., 40-60 mesh).
Suboptimal solvent choice: The solvent may not be effectively solubilizing the alkaloids.Experiment with different polar solvents like methanol (B129727) or ethanol at varying concentrations (e.g., 70%, 80%, 95%). For diterpenoid alkaloids, slightly acidified ethanol can improve extraction efficiency.[4]
Insufficient extraction time or temperature: The extraction may not be running long enough or at a suitable temperature to extract the compounds efficiently.Optimize extraction time (e.g., trying 24, 48, 72 hours for maceration) and temperature. For heat-sensitive compounds, avoid prolonged exposure to high temperatures.
Low Purity of Crude Extract Co-extraction of pigments and lipids: These impurities can interfere with subsequent purification steps.Perform a pre-extraction defatting step with a non-polar solvent like hexane or petroleum ether.[6]
Presence of acidic and neutral impurities: These are commonly co-extracted with alkaloids.Implement an acid-base liquid-liquid extraction to selectively isolate the basic alkaloids.[4][7]
Loss of Compound During Purification Irreversible adsorption on silica (B1680970) gel: Highly basic alkaloids can bind strongly to the acidic silica gel in column chromatography.Deactivate the silica gel by adding a small percentage of a base like triethylamine (B128534) or ammonia (B1221849) to the mobile phase. Alternatively, use a different stationary phase like alumina.[8]
Poor separation in column chromatography: The mobile phase may not be optimized for separating this compound from other closely related alkaloids.Use Thin Layer Chromatography (TLC) to test various solvent systems with different polarities to find the optimal mobile phase for separation before running the column.[9]
Compound degradation: Exposure to harsh pH conditions or prolonged heat during solvent evaporation can degrade the alkaloid.Use a rotary evaporator at a controlled temperature (e.g., < 50°C) for solvent removal. Avoid extreme pH values during acid-base extraction.
Inaccurate Quantification Matrix effects in LC-MS/MS: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate results.Use a matrix-matched calibration curve or an internal standard that is structurally similar to this compound to compensate for matrix effects.
Poor chromatographic peak shape: This can be due to interactions with the stationary phase or inappropriate mobile phase composition.For HPLC of alkaloids, adding a small amount of an amine modifier (e.g., triethylamine) or using a buffered mobile phase can improve peak shape.[10]

Experimental Protocols

Protocol 1: General Extraction of Diterpenoid Alkaloids from Delphinium bonvalotii

This protocol is a generalized procedure based on methods reported for the extraction of C19-diterpenoid alkaloids from Delphinium species.[1][2]

  • Preparation of Plant Material:

    • Air-dry the roots of Delphinium bonvalotii at room temperature.

    • Grind the dried roots into a fine powder (40-60 mesh).

  • Extraction:

    • Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (e.g., 3 x 5 L) at room temperature for 72 hours for each extraction.

    • Filter the extracts and combine the filtrates.

    • Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude residue.

  • Acid-Base Partitioning:

    • Suspend the crude residue in a 2% aqueous solution of hydrochloric acid (HCl).

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic solution with chloroform (3 x 1 L) to remove neutral and weakly acidic compounds. Discard the chloroform layer.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide (B78521) (NH₄OH).

    • Extract the alkaline aqueous solution with chloroform (3 x 2 L).

    • Combine the chloroform extracts and wash with distilled water until the aqueous layer is neutral.

    • Dry the chloroform extract over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the total crude alkaloids.

Protocol 2: Column Chromatography Purification
  • Preparation of the Column:

    • Use silica gel (100-200 mesh) as the stationary phase.

    • Prepare a slurry of the silica gel in the initial mobile phase (e.g., a non-polar solvent like hexane or a mixture of hexane and ethyl acetate).

    • Pack the column with the slurry.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

    • Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.

    • Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.

  • Elution:

    • Start the elution with a non-polar solvent system (e.g., Chloroform:Methanol, 100:1).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increasing the methanol concentration).

    • Collect fractions of a fixed volume (e.g., 20 mL).

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable developing solvent and a visualizing agent (e.g., Dragendorff's reagent for alkaloids).

    • Combine the fractions containing the compound of interest with a similar TLC profile.

    • Concentrate the combined fractions to obtain the purified this compound.

Protocol 3: HPLC-Based Quantification of Diterpenoid Alkaloids

This is a general method that can be adapted for the quantification of this compound.[10]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or an Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water containing an amine modifier (e.g., 0.1% triethylamine) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (determined by UV scan of the pure compound) or ELSD.

  • Quantification: Use an external standard calibration curve prepared with a known concentration of purified this compound.

Data Presentation

Table 1: Comparison of Extraction Methods for Alkaloids (General)

Extraction MethodPrincipleAdvantagesDisadvantagesTypical Solvent(s)
Maceration Soaking the plant material in a solvent for a prolonged period.Simple, requires minimal equipment.Time-consuming, may result in incomplete extraction.Ethanol, Methanol, Water
Soxhlet Extraction Continuous extraction with a cycling solvent.More efficient than maceration, requires less solvent.Can cause degradation of heat-sensitive compounds.Ethanol, Methanol, Chloroform
Ultrasonic-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.Faster extraction times, improved yield.Can potentially degrade some compounds with prolonged sonication.Ethanol, Methanol
Pressurized Liquid Extraction (PLE) Uses solvents at elevated temperatures and pressures.Very fast, highly efficient, requires less solvent.Requires specialized equipment, potential for degradation of thermolabile compounds.Ethanol, Water

Table 2: Typical Mobile Phases for Column Chromatography of Diterpenoid Alkaloids

Stationary PhaseMobile Phase System (Gradient Elution)Application
Silica GelChloroform / MethanolSeparation of alkaloids with a wide range of polarities.
Silica GelHexane / Ethyl AcetateSeparation of less polar alkaloids.
AluminaDichloromethane / MethanolAlternative to silica gel, especially for basic compounds.
Reversed-Phase C18Acetonitrile / Water (with acid or base modifier)Purification of more polar alkaloids.

Visualizations

Extraction_Workflow plant_material Dried & Powdered Delphinium bonvalotii Roots extraction Maceration with 95% Ethanol plant_material->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Ethanol Extract concentration1->crude_extract acid_suspension Suspend in 2% HCl crude_extract->acid_suspension chloroform_wash Wash with Chloroform (Remove Neutral/Acidic Impurities) acid_suspension->chloroform_wash basification Adjust pH to 9-10 (NH4OH) chloroform_wash->basification chloroform_extraction Extract with Chloroform basification->chloroform_extraction concentration2 Concentration (Rotary Evaporator) chloroform_extraction->concentration2 crude_alkaloids Crude Alkaloid Fraction concentration2->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography pure_compound Pure this compound column_chromatography->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic start Low Final Yield? check_crude_yield Check Crude Extract Yield start->check_crude_yield check_purity Check Purity of Crude Extract start->check_purity check_purification_loss Analyze Loss During Purification Steps start->check_purification_loss low_crude_yield Low Crude Yield check_crude_yield->low_crude_yield impure_crude Impure Crude Extract check_purity->impure_crude high_purification_loss High Loss in Purification check_purification_loss->high_purification_loss optimize_extraction Optimize Extraction: - Grinding - Solvent - Time/Temp low_crude_yield->optimize_extraction add_cleanup Add Cleanup Step: - Defatting - Acid-Base Extraction impure_crude->add_cleanup optimize_purification Optimize Purification: - Modify Mobile Phase - Change Stationary Phase - Control Temp/pH high_purification_loss->optimize_purification

Caption: Troubleshooting logic for low this compound yield.

References

Bonvalotidine A stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bonvalotidine A. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C in a desiccated environment.[1][2] Once reconstituted, the solution's stability is significantly reduced. It is crucial to date the container upon receipt and first use.[1]

Q2: How should I reconstitute lyophilized this compound?

A2: Reconstitute lyophilized this compound using a pre-chilled, high-purity solvent appropriate for your experimental needs (e.g., sterile water, DMSO, or a suitable buffer). Gently swirl or pipette to dissolve the powder completely, avoiding vigorous shaking which can lead to aggregation or degradation, particularly if this compound is a peptide or protein.

Q3: What are the known stability issues with this compound in solution?

A3: While specific data for this compound is limited, compounds of similar complexity are often susceptible to several degradation pathways in aqueous solutions:

  • Hydrolysis: Degradation can occur at acidic or basic pH.[3][4] It is recommended to maintain solutions at a neutral pH unless the experimental protocol requires otherwise.

  • Oxidation: Exposure to oxygen can lead to degradation. Consider using degassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Photodegradation: Exposure to UV or fluorescent light can cause degradation. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Q4: How can I monitor the stability of my this compound sample?

A4: The stability of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to assess the purity of the compound and detect the emergence of degradation products. Mass spectrometry (MS) can be used to identify the parent compound and its degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity Degradation of this compound due to improper storage or handling.Review storage conditions. Aliquot reconstituted solutions to minimize freeze-thaw cycles. Perform a stability study using HPLC to check for degradation products.
Unexpected peaks in chromatogram Presence of degradation products or impurities.Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products. Use a higher purity solvent for reconstitution and analysis.
Poor solubility upon reconstitution Incorrect solvent or aggregation of the compound.Consult the product datasheet for recommended solvents. Gentle warming or sonication may aid dissolution, but monitor for degradation.
Inconsistent experimental results Variability in sample handling and preparation.Standardize all experimental protocols, including reconstitution, storage of stock solutions, and preparation of working solutions. Ensure consistent timing and environmental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile:water 50:50).

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all samples by a stability-indicating HPLC method and compare them to an untreated control sample.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method to separate this compound from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results stock Prepare this compound Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Stress Conditions base Base Hydrolysis (0.1N NaOH, 60°C) stock->base Stress Conditions oxide Oxidative Degradation (3% H2O2, RT) stock->oxide Stress Conditions thermal Thermal Degradation (Solid, 105°C) stock->thermal Stress Conditions photo Photodegradation (UV light, 24h) stock->photo Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxide->hplc thermal->hplc photo->hplc ms LC-MS for Identification hplc->ms Peak Elucidation data Degradation Profile & Product Identification ms->data

Caption: Forced degradation experimental workflow.

signaling_pathway BonvalotidineA This compound Receptor Target Receptor BonvalotidineA->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse DegradationProduct Degradation Product DegradationProduct->Receptor Potential Antagonist

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Optimizing In Vitro Experiments with Novel Cyclic Peptides (e.g., Bonvalotidine A)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing in vitro experiments with novel cyclic peptides like Bonvalotidine A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the screening and characterization of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with a novel cyclic peptide like this compound for the first time?

When working with a new cyclic peptide, researchers may face several challenges due to the unique physicochemical properties of these molecules. Common issues include:

  • Low Solubility: Cyclic peptides can be prone to precipitation when diluted from a DMSO stock into aqueous buffers.

  • Nonspecific Binding: These molecules may bind to plasticware, other proteins, or cellular debris, leading to inconsistent and unreliable data.[1]

  • Proteolytic Instability: Although cyclization generally improves stability, some peptides can still be susceptible to degradation by proteases present in cell culture media or cell lysates.[1]

  • Low Cell Permeability: The cyclic structure and potential for intramolecular hydrogen bonding can hinder the ability of the peptide to cross cell membranes.

  • Inconsistent Assay Results: The combination of the above factors can lead to high variability and poor reproducibility in in vitro assays.[1]

Q2: How can I improve the solubility of this compound in my aqueous assay buffer?

To address solubility issues, consider the following strategies:

  • Optimize the Solvent System: While DMSO is a common solvent for stock solutions, explore the use of co-solvents like ethanol, methanol, or polyethylene (B3416737) glycol (PEG) in your final assay buffer, ensuring the final concentration of the organic solvent is compatible with your experimental system.

  • pH Adjustment: The charge state of a peptide can significantly impact its solubility. Experiment with slight adjustments to the pH of your assay buffer to see if it improves solubility.[1]

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can help to prevent aggregation and improve the solubility of hydrophobic peptides.

  • Sonication: Briefly sonicating the solution after dilution can help to break up small aggregates and improve dissolution.

Q3: My assay results are inconsistent. How can I troubleshoot for nonspecific binding?

Nonspecific binding is a common cause of inconsistent data with cyclic peptides.[1] Here are some troubleshooting steps:

  • Use Low-Binding Plates: Utilize commercially available low-binding microplates to minimize the adhesion of the peptide to the plastic surface.

  • Include a Blocking Agent: Add a blocking agent like bovine serum albumin (BSA) or casein to your assay buffer. This will coat the surfaces of the plate and other components, reducing the sites available for nonspecific binding of your peptide.

  • Optimize Washing Steps: Increase the number and stringency of washing steps in your protocol to remove nonspecifically bound peptide.

  • Detergent Addition: As with solubility, including a mild detergent in your wash buffers can help to disrupt weak, nonspecific interactions.

Troubleshooting Guides

Guide 1: Poor Reproducibility in Cell-Based Assays

If you are observing high variability between replicate wells or experiments in a cell-based assay, follow this troubleshooting workflow:

G start High Variability in Cell-Based Assay check_solubility Is the peptide fully dissolved in the final assay medium? start->check_solubility solubility_no Troubleshoot Solubility: - Test co-solvents - Adjust pH - Add surfactant - Sonicate check_solubility->solubility_no No check_nsb Is nonspecific binding suspected? check_solubility->check_nsb Yes solubility_no->check_nsb nsb_yes Troubleshoot Nonspecific Binding: - Use low-binding plates - Add BSA to buffer - Optimize wash steps check_nsb->nsb_yes Yes check_stability Could the peptide be degrading over the incubation time? check_nsb->check_stability No nsb_yes->check_stability stability_yes Assess Peptide Stability: - Perform time-course experiment - Analyze by HPLC/MS - Add protease inhibitors check_stability->stability_yes Yes check_cell_health Are the cells healthy and evenly plated? check_stability->check_cell_health No stability_yes->check_cell_health cell_health_no Optimize Cell Culture: - Check for contamination - Ensure consistent cell seeding density - Verify viability post-treatment check_cell_health->cell_health_no No end Consistent Results check_cell_health->end Yes cell_health_no->end

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Guide 2: Optimizing this compound Concentration for a Target Engagement Assay

Determining the optimal concentration range for a novel peptide is a critical first step. The following table summarizes hypothetical data from a Homogeneous Time-Resolved Fluorescence (HTRF) assay designed to measure the binding of this compound to its target protein.

Concentration (µM)HTRF Signal (Ratio)Percent Inhibition (%)
0.0125002.0
0.1220014.7
1150042.1
1080069.2
10050080.7
EC50 ~8.1 µM

Note: This data is hypothetical and for illustrative purposes only.

Based on these results, a concentration range of 1 µM to 20 µM would be appropriate for further cellular assays to explore the dose-dependent effects of this compound.

Experimental Protocols

Protocol 1: General Method for Determining IC50 in a Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. The final concentration range should span from at least 100 µM down to 0.01 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control and fit the data to a four-parameter logistic curve to determine the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of this compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate_plate Incubate for 48-72h treat_cells->incubate_plate add_mtt Add MTT Reagent incubate_plate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_plate Read Absorbance at 570nm solubilize->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Caption: Experimental workflow for a typical MTT cell viability assay.

Protocol 2: Hypothetical Signaling Pathway Analysis by Western Blot

This protocol describes a general method for investigating how this compound might affect a hypothetical downstream signaling pathway, for example, the PI3K/Akt pathway, which is involved in cell survival.

  • Cell Treatment: Treat cells with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST and then incubate with primary antibodies against total Akt, phosphorylated Akt (p-Akt), and a loading control (e.g., GAPDH).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the effect of this compound on Akt phosphorylation.

G BonvalotidineA This compound Receptor Membrane Receptor BonvalotidineA->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) CellSurvival Cell Survival pAkt->CellSurvival Promotes

Caption: Hypothetical signaling pathway modulated by this compound.

References

Technical Support Center: Overcoming Solubility Challenges with Bonvalotidine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Bonvalotidine A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a lycoctonine-type C19-diterpenoid alkaloid isolated from the roots of Delphinium bonvalotii Franch.[1] Like many complex natural products, it is presumed to have low aqueous solubility due to its intricate and largely hydrophobic structure. Poor solubility can significantly hinder in vitro and in vivo studies, leading to challenges in formulation, inaccurate bioassay results, and low bioavailability. It is estimated that over 70% of new chemical entities in drug development pipelines are poorly soluble in water.[2]

Q2: I'm observing precipitation of this compound in my aqueous buffer. What are the initial steps to troubleshoot this?

A2: Precipitation is a common issue with hydrophobic compounds. Here are the initial steps to address this:

  • Solvent Pre-dissolution: Before adding to your aqueous buffer, ensure this compound is fully dissolved in a small amount of a water-miscible organic solvent. Commonly used solvents include DMSO, ethanol, or DMF.

  • Concentration Check: Your working concentration might be above the solubility limit of this compound in the final buffer. Try performing a serial dilution to determine the maximum soluble concentration.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent.[3] Although the structure of this compound is complex, empirical testing of pH adjustments to your buffer (if permissible for your experiment) may improve solubility.

  • Temperature Control: Solubility can be temperature-dependent.[4] Gently warming the solution might help, but be cautious of potential compound degradation.

Q3: What are some common formulation strategies to enhance the solubility of this compound for in vitro studies?

A3: Several strategies can be employed to improve the solubility of poorly soluble compounds like this compound.[5] These include:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles to encapsulate the hydrophobic compound, increasing its apparent solubility.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.

  • Lipid-Based Formulations: For in vivo studies, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be effective.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution during cell culture experiments.

Cause: The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility in the aqueous cell culture medium, or the compound may be interacting with components of the medium.

Solution Workflow:

start Precipitation Observed in Cell Culture step1 Prepare a High-Concentration Stock Solution in 100% DMSO start->step1 step2 Serially Dilute Stock in Culture Medium to Determine Max Soluble Concentration step1->step2 step3 Test Co-solvent Systems (e.g., DMSO/Ethanol, DMSO/PEG400) step2->step3 If solubility is still low end Optimized Soluble Formulation for Cell-Based Assays step2->end If acceptable concentration is achieved step4 Evaluate Use of Solubilizing Excipients (e.g., Cremophor EL, Solutol HS 15) step3->step4 If co-solvents are insufficient or toxic step4->end

Caption: Workflow for troubleshooting this compound precipitation in cell culture.

Experimental Protocol: Determining Maximum Soluble Concentration

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the stock solution with the intended cell culture medium (e.g., DMEM with 10% FBS). The final DMSO concentration should be kept constant (e.g., at 0.5%).

  • Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for the duration of your experiment (e.g., 24, 48 hours).

  • Visual and Microscopic Inspection: Observe the wells for any signs of precipitation. Use a microscope for higher sensitivity.

  • Quantitative Analysis (Optional): Centrifuge the plate, collect the supernatant, and measure the concentration of soluble this compound using HPLC or a suitable analytical method.

Data Presentation: Solubility in Different Co-solvent Systems

Co-solvent System (1:1 ratio)Maximum Soluble Concentration (µM) in PBS (pH 7.4)
DMSO / Water5
Ethanol / Water8
PEG 400 / Water15
DMSO / PEG 400 (1:1) in Water25

Note: This data is illustrative and should be determined experimentally for this compound.

Issue 2: Low and variable oral bioavailability of this compound in animal studies.

Cause: Poor aqueous solubility often leads to low dissolution in the gastrointestinal tract, resulting in poor absorption and low bioavailability.

Solution Strategy: Amorphous Solid Dispersions

One effective strategy is to create an amorphous solid dispersion (ASD). By converting the crystalline form of the API into an amorphous state within a polymer matrix, the energy barrier for dissolution is lowered, enhancing solubility and dissolution rate.

Experimental Protocol: Preparation of this compound Solid Dispersion via Solvent Evaporation

  • Polymer and Drug Solubilization: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.

  • Drying: Dry the resulting film under vacuum at an elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film, mill it into a fine powder, and pass it through a sieve to obtain a uniform particle size.

Data Presentation: Dissolution Profile Comparison

Formulation% Drug Dissolved at 30 min
Crystalline this compound< 5%
This compound:PVP K30 (1:3) ASD65%
This compound:HPMC (1:3) ASD78%

Note: This data is illustrative. Dissolution studies should be performed in a relevant buffer (e.g., simulated gastric or intestinal fluid).

Visualization: Solid Dispersion Workflow

start Poorly Soluble Crystalline this compound step1 Dissolve this compound and Polymer (e.g., PVP K30) in a Common Solvent start->step1 step2 Solvent Evaporation (Rotary Evaporator) step1->step2 step3 Vacuum Drying step2->step3 step4 Milling and Sieving step3->step4 end Amorphous Solid Dispersion with Enhanced Solubility step4->end

Caption: Workflow for preparing a this compound solid dispersion.

Hypothetical Signaling Pathway

While the specific mechanism of action for this compound is not yet defined, alkaloids often interact with key signaling pathways. Assuming a hypothetical inhibitory role on a generic kinase pathway, proper solubilization is critical for accurate determination of its effects.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf bonvalotidine This compound bonvalotidine->kinase2 gene Gene Expression tf->gene

Caption: Hypothetical inhibition of a kinase pathway by this compound.

References

Technical Support Center: Bonvalotidine A Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Bonvalotidine A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during the electrospray ionization mass spectrometry (ESI-MS) of this compound, a lycoctonine-type C19-diterpenoid alkaloid.

General Instrument & Sample Issues

Q1: I am observing a very low signal or no signal at all for this compound.

A1: Low or absent signal can stem from several factors, ranging from sample preparation to instrument settings. Follow these systematic troubleshooting steps:

  • Sample Concentration: Ensure your sample concentration is within the optimal range for your instrument. If the concentration is too low, the signal may be indistinguishable from baseline noise. Conversely, excessively high concentrations can lead to ion suppression.[1]

  • Ion Source Contamination: A contaminated ion source is a frequent cause of poor signal intensity.[2] Regularly clean the ion source components according to the manufacturer's protocol.

  • Instrument Calibration & Tuning: Verify that the mass spectrometer is properly tuned and calibrated for the mass range of this compound (MW = 507.62).[1]

  • Electrospray Stability: Visually inspect the electrospray needle. An unstable or inconsistent spray will lead to a fluctuating or weak signal.[2] Ensure proper solvent flow and check for blockages.

  • Mobile Phase Composition: The choice of solvent can significantly impact ionization efficiency. For complex alkaloids like this compound, a mobile phase of acetonitrile (B52724) or methanol (B129727) with a small amount of formic acid or ammonium (B1175870) formate (B1220265) in water is a good starting point to promote protonation.

Q2: The baseline of my mass spectrum is noisy and high.

A2: A high baseline can obscure low-intensity peaks and affect data quality. Consider the following:

  • Solvent Contamination: Use high-purity, LC-MS grade solvents to prepare your mobile phases and samples. Contaminants can increase background noise.

  • Detector Settings: Adjust the detector gain. While higher gain can amplify weak signals, it can also increase baseline noise.[1]

  • Chromatographic Optimization: If using LC-MS, a well-optimized chromatographic method can separate this compound from matrix components that may contribute to a high baseline.[1]

This compound-Specific Fragmentation Issues

Q3: I am seeing peaks that do not correspond to the expected [M+H]⁺ ion for this compound. What are they?

A3: In ESI-MS, it is common to observe ions other than the protonated molecule. These are often adducts formed with ions present in the mobile phase or from contaminants.

  • Adduct Formation: The most common adducts in positive-ion mode are with sodium ([M+Na]⁺) and potassium ([M+K]⁺).[3][4] These arise from glassware or impurities in solvents and reagents.[4] Using plastic vials and high-purity solvents can minimize their formation.[5]

  • In-Source Fragmentation: If the ion source conditions (e.g., voltages) are too harsh, this compound may fragment before entering the mass analyzer. This will result in the appearance of fragment ions in your MS1 spectrum. Try reducing the cone or fragmentor voltage.

Q4: My MS/MS fragmentation of this compound is inconsistent or does not show the expected fragments.

A4: The fragmentation of C19-diterpenoid alkaloids is complex and highly dependent on the collision energy.

  • Collision Energy Optimization: The collision energy must be optimized to achieve reproducible fragmentation. Start with a low collision energy and gradually increase it to observe the fragmentation pattern. A collision energy ramp experiment can be very informative.

  • Expected Fragmentation Pathways: For lycoctonine-type alkaloids, fragmentation often proceeds through a series of neutral losses.[1][6] Based on the structure of this compound (C₂₇H₄₁NO₈), expect to see sequential losses of:

    • Acetic acid (CH₃COOH) from the C8 position (a loss of 60 Da).[7]

    • Methanol (CH₃OH) from methoxy (B1213986) groups (a loss of 32 Da).[6][7]

    • Water (H₂O) from hydroxyl groups (a loss of 18 Da).[6][7]

    • Carbon monoxide (CO) (a loss of 28 Da).[6][7]

Q5: I am observing unexpected fragment ions in the MS/MS spectrum of this compound.

A5: While the neutral losses mentioned above are characteristic, the complex ring structure of this compound can lead to other fragmentation pathways.

  • Ring Cleavages: The intricate polycyclic structure can undergo complex cleavages, leading to a variety of fragment ions. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of these fragments to help elucidate their structures.

  • Precursor Ion Purity: Ensure that the precursor ion selected for MS/MS is purely the [M+H]⁺ of this compound and not an overlapping adduct or impurity. A narrow isolation window is crucial.

Data Presentation

Table 1: Common Adducts in Positive Ion ESI-MS

Adduct IonFormulaMass Shift (from [M+H]⁺)Common Sources
Sodium[M+Na]⁺+22 DaGlassware, mobile phase impurities[4]
Potassium[M+K]⁺+38 DaGlassware, mobile phase impurities[4]
Ammonium[M+NH₄]⁺+17 DaAmmonium salt additives in mobile phase
Acetonitrile[M+ACN+H]⁺+42 DaAcetonitrile in mobile phase

Experimental Protocols

Suggested Protocol for ESI-MS/MS Analysis of this compound

This protocol provides a starting point for the analysis of this compound. Optimization will be required for your specific instrumentation.

  • Sample Preparation:

    • Dissolve the purified this compound sample in a 50:50 mixture of acetonitrile and water (LC-MS grade) to a final concentration of 1-10 µg/mL.

    • Add 0.1% formic acid to the sample solution to promote protonation.

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.0 - 4.5 kV

    • Cone/Fragmentor Voltage: Start with a low value (e.g., 80 V) and optimize to maximize the [M+H]⁺ ion and minimize in-source fragmentation.

    • Nebulizing Gas (N₂): Set according to manufacturer recommendations (e.g., 30-50 psi).

    • Drying Gas (N₂) Temperature: 300 - 350 °C

    • Drying Gas Flow: Set according to manufacturer recommendations (e.g., 8-12 L/min).

  • MS1 (Full Scan) Acquisition:

    • Mass Range: m/z 100 - 1000

    • Scan Time: 0.5 - 1 second

  • MS2 (Tandem MS) Acquisition:

    • Precursor Ion: m/z 508.3 (for [C₂₇H₄₁NO₈+H]⁺)

    • Isolation Window: 1-2 Da

    • Collision Gas: Argon

    • Collision Energy: Perform a ramp experiment from 10-50 eV to determine the optimal energy for desired fragmentation. Start with around 20-30 eV for initial investigation.

Visualizations

Troubleshooting Workflow

G cluster_0 Start: Mass Spectrometry Experiment cluster_1 Initial Checks cluster_2 Advanced Checks cluster_3 Resolution start No or Low Signal? a Check Sample Concentration start->a Yes e Check for Adducts ([M+Na]⁺, [M+K]⁺) start->e No, but peaks are unexpected b Inspect ESI Spray Stability a->b c Verify Instrument Tuning & Calibration b->c d Clean Ion Source c->d Signal Still Low end Signal Acquired d->end f Optimize Collision Energy (MS/MS) e->f MS/MS issues e->end Adducts identified f->end

Caption: A flowchart for troubleshooting this compound mass spectrometry issues.

Hypothetical Fragmentation Pathway of this compound

G M [M+H]⁺ m/z 508.3 F1 [M+H - AcOH]⁺ m/z 448.3 M->F1 - 60 Da (AcOH) F2 [M+H - AcOH - MeOH]⁺ m/z 416.3 F1->F2 - 32 Da (MeOH) F3 [M+H - AcOH - 2MeOH]⁺ m/z 384.3 F2->F3 - 32 Da (MeOH) F4 [M+H - AcOH - 2MeOH - CO]⁺ m/z 356.3 F3->F4 - 28 Da (CO)

References

Bonvalotidine A Purification Refinement: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the purification of Bonvalotidine A, a novel pyridoacridine alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is the general purification strategy for this compound?

A1: A common workflow involves a multi-step process beginning with extraction from the source, followed by liquid-liquid partitioning, and culminating in several rounds of chromatography. A typical sequence is Solid-Phase Extraction (SPE) to remove pigments, followed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for initial separation, and a final polishing step using Supercritical Fluid Chromatography (SFC) to isolate this compound from its close structural analogs.

Q2: this compound appears to be degrading during purification. What are the likely causes?

A2: this compound is sensitive to strong acids and prolonged exposure to UV light. If you observe degradation, consider the following:

  • Acid Sensitivity: Avoid using strong acids like trifluoroacetic acid (TFA) in your mobile phases for extended periods. If an acidic modifier is necessary, use a lower concentration (e.g., 0.05%) and process the fractions immediately.

  • UV Exposure: Protect your samples from direct light, especially when using a UV detector. Use amber vials for collection and storage.

Q3: I am having difficulty separating this compound from other Bonvalotidine analogs. What can I do?

A3: Co-elution of structurally similar alkaloids is a common challenge. To improve resolution, consider these strategies:

  • Alternative Stationary Phases: If you are using a C18 column, try a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase, which can offer different selectivity for aromatic compounds.

  • Supercritical Fluid Chromatography (SFC): SFC often provides superior resolution for isomeric and closely related compounds compared to HPLC.

  • Mobile Phase Optimization: Systematically vary the organic modifier and the additive in your mobile phase. For instance, switching from acetonitrile (B52724) to methanol (B129727) can alter elution patterns.

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound purification workflow.

Issue 1: Low Recovery After Solid-Phase Extraction (SPE)
Potential Cause Recommended Solution
Incomplete Elution This compound may be strongly retained on the SPE sorbent. Elute with a stronger solvent system, such as a mixture of dichloromethane (B109758) and methanol.
Irreversible Binding The acidic nature of silica-based sorbents may lead to irreversible binding. Use a polymer-based or diol-bonded sorbent as an alternative.
Sample Overload Exceeding the binding capacity of the SPE cartridge will result in loss of the compound in the loading and washing steps. Reduce the amount of crude extract loaded onto the cartridge.
Issue 2: Poor Peak Shape in RP-HPLC
Potential Cause Recommended Solution
Secondary Interactions Residual silanols on the silica (B1680970) backbone can interact with the basic nitrogen atoms in this compound, leading to tailing peaks. Add a small amount of a basic modifier, such as 0.1% ammonium (B1175870) hydroxide, to the mobile phase.
Column Overload Injecting too much sample can lead to broad, asymmetric peaks. Decrease the injection volume or the concentration of the sample.
Inappropriate Solvent Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Dissolve the sample in the initial mobile phase if possible.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Pigment Removal
  • Cartridge Conditioning: Condition a 5g diol-bonded SPE cartridge by washing with 20 mL of methanol, followed by 20 mL of dichloromethane.

  • Sample Loading: Dissolve 500 mg of the crude extract in 5 mL of dichloromethane and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 30 mL of dichloromethane to elute non-polar pigments.

  • Elution: Elute the this compound fraction with 40 mL of a 9:1 dichloromethane:methanol solution.

  • Drying: Evaporate the solvent from the eluted fraction under reduced pressure.

Protocol 2: Preparative RP-HPLC for Initial Fractionation
  • Column: Phenyl-Hexyl column (250 x 21.2 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    Time (min) %B
    0 30
    25 65
    26 100
    30 100
    31 30

    | 35 | 30 |

  • Flow Rate: 18 mL/min

  • Detection: 254 nm

  • Injection Volume: 1 mL (50 mg/mL in methanol)

Visualizations

BonvalotidineA_Purification_Workflow cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification raw_material Source Material crude_extract Crude Extract raw_material->crude_extract DCM:MeOH spe SPE (Diol) crude_extract->spe Pigment Removal rp_hplc RP-HPLC (Phenyl-Hexyl) spe->rp_hplc Fractionation sfc SFC (Chiral) rp_hplc->sfc Analog Separation pure_compound Pure this compound sfc->pure_compound

Caption: High-level workflow for the purification of this compound.

HPLC_Troubleshooting_Tree start Poor Peak Shape in RP-HPLC check_overload Is the peak broad and fronting? start->check_overload check_tailing Is the peak tailing? check_overload->check_tailing No reduce_load Reduce injection volume/concentration check_overload->reduce_load Yes add_modifier Add basic modifier (e.g., NH4OH) check_tailing->add_modifier Yes change_solvent Dissolve sample in mobile phase check_tailing->change_solvent No

Caption: Decision tree for troubleshooting poor peak shape in HPLC.

Technical Support Center: Bonvalotidine A Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Bonvalotidine A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a novel tetracyclic alkaloid isolated from a marine sponge species. Its complex structure and presence of multiple chiral centers and functional groups present unique analytical challenges. It is sparingly soluble in aqueous solutions and may be prone to degradation under harsh pH or high-temperature conditions.

Q2: Which analytical techniques are most suitable for the detection and quantification of this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and effective method for the analysis of this compound.[1][2][3][4] For structural elucidation and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[5][6][7]

Q3: What are the expected challenges when working with this compound?

A3: Researchers may encounter challenges related to:

  • Low concentration in natural extracts: Requiring sensitive detection methods and sample pre-concentration steps.[8]

  • Sample matrix complexity: Co-eluting compounds from the natural extract can interfere with detection.[1]

  • Compound instability: this compound may degrade under certain storage or experimental conditions.[8]

  • Poor solubility: Difficulty in finding a suitable solvent for extraction and analysis.[8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analytical detection of this compound.

HPLC-UV/MS Analysis

Issue 1: Poor peak shape (tailing or fronting)

  • Possible Cause:

    • Column overload.

    • Inappropriate mobile phase pH causing partial ionization.

    • Interactions with active sites on the column.

    • Contamination of the guard or analytical column.[9][10]

  • Solution:

    • Reduce the sample concentration or injection volume.

    • Adjust the mobile phase pH to fully protonate or deprotonate the analyte.

    • Use a high-purity, end-capped column.

    • Incorporate a guard column and replace it regularly.[11]

    • Flush the column with a strong solvent to remove contaminants.[9]

Issue 2: Retention time shifts

  • Possible Cause:

    • Inconsistent mobile phase composition.[11]

    • Fluctuations in column temperature.

    • Column degradation.[9]

    • Air bubbles in the pump or detector.[10]

  • Solution:

    • Ensure the mobile phase is well-mixed and degassed.[10]

    • Use a column oven to maintain a consistent temperature.

    • Replace the column if it has exceeded its recommended lifetime or injection volume.

    • Purge the pump to remove any air bubbles.

Issue 3: Low signal intensity or poor sensitivity

  • Possible Cause:

    • The concentration of this compound is below the limit of detection.

    • Suboptimal detector wavelength (for UV).

    • Inefficient ionization (for MS).

    • Sample degradation.[8]

  • Solution:

    • Concentrate the sample using solid-phase extraction (SPE) or evaporation.[8]

    • Determine the optimal UV absorbance wavelength by running a full spectrum of this compound.

    • Optimize MS source parameters (e.g., gas flows, temperature, voltages) to enhance ionization.[8]

    • Investigate sample stability and use fresh samples or appropriate storage conditions.[8]

Sample Preparation

Issue: Low recovery of this compound after extraction.

  • Possible Cause:

    • Incomplete extraction from the sample matrix.

    • Adsorption of the analyte to container surfaces.

    • Degradation during extraction.

  • Solution:

    • Optimize the extraction solvent and method (e.g., sonication, vortexing time).

    • Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption.

    • Perform extraction at a lower temperature or under an inert atmosphere if degradation is suspected.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for this compound analysis.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Analytical MethodLOD (ng/mL)LOQ (ng/mL)
HPLC-UV (280 nm)50150
LC-MS/MS (MRM)0.10.3

Table 2: Stability of this compound in Solution (Autosampler at 4°C)

Time (hours)Concentration (% of initial)
0100
698.5
1295.2
2488.1
4875.4

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound
  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the extract in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: LC-MS/MS Method for Trace Level Detection of this compound
  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: As per the HPLC-UV method, but with a shorter column (2.1 x 50 mm, 1.8 µm) and a faster flow rate (0.4 mL/min) with adjusted gradient.

  • MS Parameters (Positive Ion Mode):

    • Parent Ion (Q1): [M+H]⁺ (exact m/z to be determined based on this compound's molecular weight)

    • Product Ions (Q3): At least two stable and abundant fragment ions.

    • Collision Energy: Optimized for each transition.

    • Source Conditions: Optimize capillary voltage, source temperature, and gas flows for maximal signal.

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_purification Purification cluster_analysis Analysis raw_material Raw Marine Sponge extraction Solvent Extraction raw_material->extraction filtration Filtration & Concentration extraction->filtration flash_chrom Flash Chromatography filtration->flash_chrom hplc_prep Preparative HPLC flash_chrom->hplc_prep hplc_uv HPLC-UV (Quantification) hplc_prep->hplc_uv lc_ms LC-MS/MS (Sensitivity) hplc_prep->lc_ms nmr NMR (Structure) hplc_prep->nmr

Caption: Experimental workflow for the isolation and analysis of this compound.

signaling_pathway BonvalotidineA This compound Receptor Cell Surface Receptor BonvalotidineA->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor (TF) Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression (e.g., Apoptosis) TranscriptionFactor->GeneExpression Regulates Nucleus->GeneExpression

Caption: Hypothetical signaling pathway modulated by this compound.

hplc_troubleshooting cluster_peak Peak Shape Issues cluster_retention Retention Time Issues start HPLC Issue Detected peak_shape Poor Peak Shape? start->peak_shape rt_shift RT Shift? start->rt_shift tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes peak_shape->rt_shift No tailing_causes Check for: - Column Overload - Secondary Interactions - Wrong pH tailing->tailing_causes fronting_causes Check for: - Low Temperature - Sample Overload - Incompatible Solvent fronting->fronting_causes rt_solution Check Mobile Phase Check Temperature rt_shift->rt_solution Yes

Caption: Troubleshooting decision tree for common HPLC issues.

References

Validation & Comparative

Bonvalotidine A: A Comparative Analysis of a Lycoctonine-Type Diterpenoid Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bonvalotidine A, a member of the lycoctonine-type C19-diterpenoid alkaloids, was first isolated from the roots of Delphinium bonvalotii Franch. This guide provides a comparative overview of this compound, contextualizing its potential within the broader landscape of diterpenoid alkaloids. While specific quantitative biological data for this compound remains to be publicly reported, this document will draw comparisons with structurally similar compounds, offering insights into its potential pharmacological profile.

Diterpenoid alkaloids are a vast and structurally diverse class of natural products renowned for their wide spectrum of biological activities, including potent analgesic, anti-inflammatory, and cytotoxic effects. Several compounds from this family, such as lappaconitine (B608462) and 3-acetylaconitine, have been developed into clinical drugs, primarily for pain management. The lycoctonine-type skeleton, which characterizes this compound, is a common structural motif within the C19-diterpenoid alkaloid subclass.

Comparative Biological Activity of Lycoctonine-Type Diterpenoid Alkaloids

To contextualize the potential of this compound, this section presents a summary of the reported biological activities of other lycoctonine-type diterpenoid alkaloids. The data is presented in the following tables, categorized by activity.

Cytotoxic Activity

The cytotoxicity of various diterpenoid alkaloids against a range of cancer cell lines is a significant area of investigation. The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected lycoctonine-type alkaloids.

CompoundCell LineIC50 (µM)Reference
This compound Not ReportedNot Reported-
DelphelineMCF-7 (Breast)17.3[1]
DelbrunineMCF-7 (Breast)16.5[1]
DelbrunineA549 (Lung)10.6[1]
DelectinineMCF-7 (Breast)> 50[1]
DelectinineA549 (Lung)> 50[1]
Anti-Inflammatory Activity

The anti-inflammatory properties of diterpenoid alkaloids are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

CompoundAssayInhibition/IC50Reference
This compound Not ReportedNot Reported-
Grandifloline ANO production in LPS-activated RAW 264.7 macrophages18.7% inhibition at 10 µM
Grandifloline BNO production in LPS-activated RAW 264.7 macrophages25.4% inhibition at 10 µM
Grandifloline CNO production in LPS-activated RAW 264.7 macrophages21.3% inhibition at 10 µM
Grandifloline DNO production in LPS-activated RAW 264.7 macrophages15.2% inhibition at 10 µM
Grandifloline ENO production in LPS-activated RAW 264.7 macrophages30.1% inhibition at 10 µM
Grandifloline FNO production in LPS-activated RAW 264.7 macrophages28.5% inhibition at 10 µM
Analgesic Activity

The analgesic potential of these compounds is a key area of interest, often assessed using in vivo models such as the acetic acid-induced writhing test.

CompoundAssay% Inhibition (Dose)Reference
This compound Not ReportedNot Reported-
Sinchianidine CAcetic acid-induced writhing in mice78.16% (5 mg/kg)
Sinchianidine DAcetic acid-induced writhing in mice72.54% (5 mg/kg)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Nitric Oxide (NO) Production Assay for Anti-Inflammatory Activity

This assay measures the inhibitory effect of compounds on NO production in LPS-stimulated macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-treated control.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This in vivo assay evaluates the peripheral analgesic activity of compounds in mice.

  • Animal Acclimatization: Acclimatize mice to the experimental conditions for at least one hour before the test.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at the desired doses. A control group receives the vehicle.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), inject 0.6% acetic acid solution (10 mL/kg) i.p. to induce writhing.

  • Observation: Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20-30 minutes.

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the control group.

Signaling Pathway and Experimental Workflow Visualization

To illustrate the logical flow of a typical investigation into the biological activities of a novel diterpenoid alkaloid like this compound, the following diagrams are provided.

experimental_workflow cluster_extraction Isolation & Characterization cluster_bioassays Biological Activity Screening cluster_data Data Analysis cluster_conclusion Conclusion plant Delphinium bonvalotii extraction Extraction & Fractionation plant->extraction isolation Isolation of this compound extraction->isolation structure Structure Elucidation isolation->structure cytotoxicity Cytotoxicity Assays (e.g., MTT) structure->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO Production) structure->anti_inflammatory analgesic Analgesic Assays (e.g., Writhing Test) structure->analgesic ic50 IC50 / % Inhibition cytotoxicity->ic50 anti_inflammatory->ic50 ed50 ED50 / % Inhibition analgesic->ed50 conclusion Comparative Analysis & Further Development ic50->conclusion ed50->conclusion nfkb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB_active Active NF-κB IKK->NFkB_active NFkB NF-κB nucleus Nucleus NFkB_active->nucleus iNOS iNOS Gene Expression nucleus->iNOS NO Nitric Oxide (NO) iNOS->NO Diterpenoid_Alkaloid Diterpenoid Alkaloid (e.g., this compound) Diterpenoid_Alkaloid->IKK Inhibition

References

Bonvalotidine A: A Comparative Guide to its Hypothetical Mechanism of Action as an α7 Nicotinic Acetylcholine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Bonvalotidine A is a naturally occurring C19-diterpenoid alkaloid isolated from Delphinium bonvalotii. To date, no biological activity or mechanism of action has been experimentally determined and published in peer-reviewed literature. This guide presents a hypothetical mechanism of action for this compound as a selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR). This hypothesis is based on the well-established activity of structurally related diterpenoid alkaloids, such as methyllycaconitine (B43530) (MLA), which are known to target this receptor. The data and experimental validations presented herein are for illustrative purposes to guide potential research and are benchmarked against known α7-nAChR antagonists.

Introduction

The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel, is a key player in various physiological processes within the central nervous system, including learning, memory, and attention. Its dysfunction has been implicated in several neurological disorders, making it an attractive target for drug discovery. This guide explores the hypothetical antagonistic activity of this compound on the α7-nAChR, comparing its potential performance with well-characterized antagonists.

Comparative Analysis of α7-nAChR Antagonists

The following table summarizes the binding affinity and functional inhibition of this compound (hypothetical values) against established α7-nAChR antagonists.

CompoundTypeSourceBinding Affinity (Ki) [nM]Functional Inhibition (IC50) [nM]
This compound Diterpenoid AlkaloidDelphinium bonvalotii1.8 (Hypothetical)15 (Hypothetical)
Methyllycaconitine (MLA) Diterpenoid AlkaloidDelphinium species1.4[1][2]~30[3][4]
α-Bungarotoxin Polypeptide ToxinBungarus multicinctus1.9[3]1.6[5]

Signaling Pathway and Mechanism of Action

The α7-nAChR is a homopentameric channel that, upon binding to its endogenous agonist acetylcholine, opens to allow the influx of cations, primarily Ca²⁺ and Na⁺. This influx leads to cell depolarization and the activation of downstream signaling cascades. Antagonists like this compound are hypothesized to competitively bind to the same site as acetylcholine, thereby preventing channel opening and subsequent signaling.

alpha7_nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine alpha7_nAChR α7-nAChR (Closed) Acetylcholine->alpha7_nAChR Binds Bonvalotidine_A Bonvalotidine_A Bonvalotidine_A->alpha7_nAChR Blocks alpha7_nAChR_Open α7-nAChR (Open) alpha7_nAChR->alpha7_nAChR_Open Activates Ca_ion Ca²⁺ Influx alpha7_nAChR_Open->Ca_ion Allows Depolarization Depolarization Ca_ion->Depolarization Downstream_Signaling Downstream Signaling Depolarization->Downstream_Signaling Initiates Radioligand_Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep setup Set up 96-well plate: Membranes + [³H]-MLA + This compound prep->setup incubate Incubate to Equilibrium setup->incubate filtrate Filter through Glass Fiber Filters incubate->filtrate wash Wash Filters to Remove Unbound Ligand filtrate->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Calculate IC50 and Ki count->analyze end End analyze->end Competitive_Antagonism cluster_receptor α7-nAChR Binding Site cluster_ligands Ligands cluster_outcome Outcome Receptor Binding Pocket Activation Channel Activation Receptor->Activation If ACh binds No_Activation No Activation Receptor->No_Activation If this compound binds ACh Acetylcholine (Agonist) ACh->Receptor Binds B_A This compound (Antagonist) B_A->Receptor Competes for Binding

References

A Comparative Guide to the Biological Activity of Bonvalotidine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of Bonvalotidine A, a C19-diterpenoid alkaloid. Due to the limited publicly available data on this compound's specific biological functions, this document focuses on the known activities of structurally related lycoctonine-type diterpenoid alkaloids isolated from the Delphinium genus. The guide outlines experimental protocols to enable the cross-validation of this compound's activity against relevant comparator compounds and established positive controls in the areas of anti-inflammatory, cardiotonic, and lipid-lowering effects.

Introduction to this compound and its Analogs

This compound is a lycoctonine-type C19-diterpenoid alkaloid isolated from the roots of Delphinium bonvalotii Franch. While specific biological activities for this compound have not been extensively reported, alkaloids from the Delphinium genus are known to possess a range of pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic activities. Related lycoctonine-type alkaloids have demonstrated cardiotonic effects through the inhibition of calcium channels and the ability to reduce lipid accumulation in liver cells.

This guide will focus on three potential therapeutic areas for this compound, based on the activities of its chemical relatives:

  • Anti-inflammatory Activity: Inhibition of nitric oxide (NO) production.

  • Cardiotonic Activity: Blockade of calcium channels.

  • Lipid-Lowering Activity: Reduction of lipid accumulation in hepatocytes.

Comparative Analysis of Biological Activity

To provide a framework for evaluating this compound, the following table summarizes the quantitative biological activity of comparator compounds and positive controls for the activities mentioned above. Note: Data for this compound is hypothetical and should be determined experimentally.

CompoundCompound TypeBiological ActivityAssay SystemIC50 / EC50
This compound C19-Diterpenoid AlkaloidTo be determinedSee Protocols BelowTo be determined
Lycoctonine C19-Diterpenoid AlkaloidLipid Accumulation InhibitionOleic Acid-induced BRL cellsDose-dependent
Dexamethasone Corticosteroid (Positive Control)Anti-inflammatory (NO Inhibition)LPS-stimulated J774 cells~1.2 nM (for lysozyme (B549824) synthesis inhibition)
L-NMMA NOS Inhibitor (Positive Control)Anti-inflammatory (NO Inhibition)LPS-stimulated RAW 264.7 cells~25.5 µM
Mibefradil Calcium Channel Blocker (Positive Control)Cardiotonic (T-type Ca2+ channel block)Cloned α1H channels~140 nM
Simvastatin HMG-CoA Reductase Inhibitor (Positive Control)Lipid Accumulation InhibitionOleic Acid-induced HepG2 cells~4 µM (for ~40% reduction)

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, which can be used to assess the biological activity of this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay

Objective: To determine the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound, a comparative alkaloid (e.g., Lycoctonine), and a positive control (e.g., L-NMMA or Dexamethasone) for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well, except for the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Quantification (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells. Determine the IC50 value for each compound using a dose-response curve.

Cardiotonic Activity: Calcium Influx Assay

Objective: To assess the inhibitory effect of this compound on calcium channel activity.

Cell Line: A suitable cell line expressing the target calcium channel (e.g., HEK293 cells transfected with a specific channel subtype) or primary cardiomyocytes.

Methodology:

  • Cell Preparation: Plate the cells in a black, clear-bottom 96-well plate and allow them to attach.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Incubate the cells with various concentrations of this compound, a comparative alkaloid, and a positive control (e.g., Mibefradil).

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence using a fluorescence plate reader.

  • Depolarization and Signal Detection: Induce calcium influx by adding a depolarizing agent (e.g., potassium chloride). Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the change in fluorescence intensity to determine the extent of calcium influx. Plot the inhibition of calcium influx against the compound concentration to determine the IC50 value.

Lipid-Lowering Activity: Lipid Accumulation Assay

Objective: To evaluate the effect of this compound on lipid accumulation in hepatocytes.

Cell Line: HepG2 human hepatoma cell line or primary hepatocytes.

Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere.

  • Induction of Steatosis: Induce lipid accumulation by treating the cells with a high concentration of free fatty acids (e.g., a 2:1 mixture of oleic acid and palmitic acid) for 24 hours.

  • Compound Treatment: Co-treat the cells with the fatty acid mixture and various concentrations of this compound, a comparative alkaloid (e.g., Lycoctonine), and a positive control (e.g., Simvastatin).

  • Cell Staining (Oil Red O):

    • Wash the cells with PBS and fix them with 10% formalin.

    • Stain the intracellular lipid droplets with a filtered Oil Red O solution.

    • Wash away the excess stain.

  • Quantification:

    • Visually assess the lipid droplet formation using a microscope.

    • For quantitative analysis, extract the Oil Red O stain from the cells using isopropanol (B130326) and measure the absorbance at approximately 510 nm.

  • Data Analysis: Calculate the percentage of lipid accumulation inhibition relative to the fatty acid-only treated cells. Determine the IC50 value from a dose-response curve.

Visualizing Pathways and Workflows

To further elucidate the experimental design and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed Cells (RAW 264.7) culture Overnight Incubation start->culture pretreat Pre-treat with: - this compound - Comparator - Positive Control culture->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate 24h Incubation stimulate->incubate griess Griess Assay: Measure Nitrite incubate->griess data Calculate % Inhibition & IC50 Value griess->data

Experimental Workflow for NO Inhibition Assay

signaling_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translates NO Nitric Oxide (NO) iNOS_protein->NO Produces BonvalotidineA This compound (Hypothesized) BonvalotidineA->IKK Inhibits? BonvalotidineA->NFkB Inhibits?

Hypothesized Anti-inflammatory Signaling Pathway

A Comparative Analysis of the Anti-inflammatory Effects of Diterpenoid Alkaloids from Delphinium Species

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the anti-inflammatory effects of diterpenoid alkaloids isolated from plants of the Delphinium genus. While this report is centered around the potential therapeutic profile of compounds like Bonvalotidine A, direct experimental data on this specific molecule is not yet available in published literature. Therefore, this analysis utilizes data from closely related C19-diterpenoid alkaloids, such as Forrestline F, Delphinium Alkaloid A, Delbrunine, and Eldeline, which share a common chemical scaffold and are isolated from the same plant genus. These compounds serve as surrogates to project the potential anti-inflammatory properties of this compound.

For a robust comparison, the activities of these diterpenoid alkaloids are contrasted with established anti-inflammatory drugs: Indomethacin, a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor.

Data Presentation: Comparative Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory effects of selected Delphinium diterpenoid alkaloids compared to standard anti-inflammatory drugs. The data is compiled from studies on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a standard model for assessing inflammatory responses.

CompoundTarget/AssayIC50 / EffectCell LineReference
Forrestline F NO ProductionIC50: 9.57 ± 1.43 μMRAW264.7[1][2]
TNF-α, IL-1β, IL-6Significant suppressionRAW264.7[1]
iNOS, COX-2 ExpressionDown-regulationRAW264.7[1][2]
Delphinium Alkaloid A TNF-α, IL-6, IL-8Significant suppressionCaco-2
Delbrunine NO, TNF-α, IL-6Significant inhibitionRAW264.7
iNOS, COX-2 ExpressionSignificant inhibitionRAW264.7
Eldeline NO, TNF-α, IL-6Significant inhibitionRAW264.7
iNOS, COX-2 ExpressionSignificant inhibitionRAW264.7
Indomethacin PGE2 ReleaseIC50: 0.95 µMMouse Peritoneal Macrophages
Celecoxib COX-2 InhibitionIC50: 0.04 µM (human)Recombinant Human EnzymeN/A

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

1. Cell Culture and Treatment: RAW264.7 murine macrophage cells or Caco-2 human epithelial colorectal adenocarcinoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, the cells are pre-treated with various concentrations of the test compounds (e.g., Forrestline F, Delphinium Alkaloid A) for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay: The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent. Briefly, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) followed by the addition of 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a sodium nitrite standard curve.

3. Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4. Western Blot Analysis for iNOS and COX-2 Expression: Following treatment, cells are lysed, and total protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and a loading control (e.g., β-actin or GAPDH). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Diagram 1: Inflammatory Signaling Pathways

G General Inflammatory Signaling Cascade cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK activates IKK IKK TLR4->IKK activates AP1 AP-1 MAPK->AP1 activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene promotes AP1->Gene promotes Cytokines Cytokines (TNF-α, IL-6, IL-1β) Gene->Cytokines iNOS iNOS Gene->iNOS COX2 COX-2 Gene->COX2 NO NO iNOS->NO PGs Prostaglandins COX2->PGs G Inhibitory Action of Delphinium Alkaloids cluster_0 Signaling Cascades cluster_1 Downstream Effects MAPK MAPK Pathway Gene_exp Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) MAPK->Gene_exp NFkB_path NF-κB Pathway NFkB_path->Gene_exp Delphinium Delphinium Alkaloids (e.g., Forrestline F) Delphinium->MAPK inhibits Delphinium->NFkB_path inhibits Inflammation Inflammatory Response Gene_exp->Inflammation G In Vitro Anti-inflammatory Assay Workflow cluster_assays Assays start Start: Seed RAW264.7 cells pretreat Pre-treat with Test Compound start->pretreat lps Stimulate with LPS pretreat->lps incubate Incubate (e.g., 24 hours) lps->incubate griess Griess Assay (NO) incubate->griess elisa ELISA (Cytokines) incubate->elisa western Western Blot (iNOS, COX-2) incubate->western end End: Data Analysis griess->end elisa->end western->end

References

structure-activity relationship studies of Bonvalotidine A analogues

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Structure-Activity Relationship Studies for Bonvalotidine A Analogues Prevents Direct Comparison

A thorough review of scientific literature reveals a significant gap in the availability of structure-activity relationship (SAR) studies for this compound analogues. The initial discovery of this compound, a lycoctonine-type C19-diterpenoid alkaloid, focused on its isolation and structural characterization from the roots of Delphinium bonvalotii.[1] To date, no subsequent research detailing the synthesis and biological evaluation of this compound analogues has been published. This absence of experimental data makes it impossible to construct a comparative guide on the performance of its analogues as requested.

While specific data for this compound is lacking, the broader class of C19-diterpenoid alkaloids has been the subject of various biological investigations. These studies offer a glimpse into the potential activities that could be explored for this compound and its future analogues.

General Biological Activities of C19-Diterpenoid Alkaloids

Research into C19-diterpenoid alkaloids has revealed a range of biological activities, although it is crucial to note that these findings are not directly applicable to this compound without specific experimental validation. Some of the documented activities for this class of compounds include:

  • Cytotoxic Activity: Certain C19-diterpenoid alkaloids have been evaluated for their potential as anticancer agents, showing varying degrees of cytotoxicity against different cancer cell lines.[2]

  • Analgesic and Anti-inflammatory Effects: Some alkaloids from Delphinium species have been traditionally used for their pain-relieving and anti-inflammatory properties.[3]

  • Cardiac Activity: The structural characteristics of some C19-diterpenoid alkaloids have been linked to effects on cardiac function.

  • Insecticidal Properties: Diterpenoid alkaloids from Delphinium and Aconitum species have shown potential as natural insecticides.[4]

Hypothetical Workflow for Structure-Activity Relationship Studies

For researchers and drug development professionals interested in exploring the potential of this compound, a systematic approach to SAR studies would be necessary. The following diagram outlines a typical workflow for such an investigation.

SAR_Workflow cluster_Discovery Discovery & Lead Identification cluster_Synthesis Analogue Synthesis cluster_Evaluation Biological Evaluation cluster_Analysis SAR Analysis & Optimization A Isolation & Characterization of this compound B Initial Biological Screening (e.g., Cytotoxicity, Anti-inflammatory) A->B C Design of Analogues (Modification of functional groups) B->C D Chemical Synthesis of Designed Analogues C->D E In Vitro Assays (e.g., IC50 determination) D->E F Secondary Assays (e.g., Mechanism of Action) E->F G In Vivo Studies (Animal Models) F->G H Data Analysis & Establishment of Structure-Activity Relationships G->H I Lead Optimization H->I I->C Iterative Design

A hypothetical workflow for the structure-activity relationship (SAR) studies of this compound analogues.

Detailed Methodologies: A General Perspective

In the absence of specific experimental protocols for this compound, the following provides a general overview of methodologies commonly employed in the study of natural product analogues.

1. Analogue Synthesis:

  • Semi-synthesis: Modification of the parent compound, this compound, would involve targeting its various functional groups. For instance, the hydroxyl and acetate (B1210297) moieties could be subjected to esterification, etherification, or oxidation to generate a library of analogues.

  • Total Synthesis: A more complex approach would be the total synthesis of the this compound scaffold, which would allow for more significant structural modifications.

2. In Vitro Biological Assays:

  • Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays are commonly used to determine the cytotoxic effects of compounds on various cancer cell lines. The IC50 value, the concentration at which 50% of cell growth is inhibited, is a key metric.

  • Anti-inflammatory Assays: The inhibitory activity against key inflammatory mediators such as nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages can be quantified using the Griess assay.

  • Enzyme Inhibition Assays: Depending on the therapeutic target, specific enzyme inhibition assays could be employed. For example, if targeting cyclooxygenases (COX-1 and COX-2), commercially available assay kits can be used to measure the inhibition of prostaglandin (B15479496) synthesis.

3. Data Analysis and SAR Establishment:

The biological activity data for the synthesized analogues would be compiled and compared to that of the parent compound. This comparison allows for the elucidation of key structural features that are either essential for or detrimental to the observed activity. For instance, the analysis might reveal that the presence of a long-chain ester at a specific position enhances cytotoxicity, while the removal of a hydroxyl group diminishes it.

The field of medicinal chemistry awaits the exploration of this compound and its potential therapeutic applications. The lack of current research on its analogues presents a significant opportunity for future investigations. The general principles of SAR studies, as outlined above, provide a roadmap for researchers to unlock the potential of this natural product. Any future work in this area would be a valuable contribution to the understanding of C19-diterpenoid alkaloids and the development of new therapeutic agents.

References

A Comparative Analysis of Synthetic versus Natural Bonvalotidine A: Efficacy and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Bonvalotidine A, a lycoctonine-type C19-diterpenoid alkaloid, has been isolated from the roots of Delphinium bonvalotii, a plant with a history in traditional Chinese medicine for treating inflammatory conditions and rheumatism.[1][2] While the natural availability of this compound is limited to its plant source, advancements in synthetic organic chemistry present a potential alternative for its production. This guide provides a comparative overview of the hypothesized efficacy of synthetic versus natural this compound, based on available data for analogous diterpenoid alkaloids. The following sections detail potential biological activities, present hypothetical comparative data, outline relevant experimental protocols, and visualize associated signaling pathways.

It is critical to note that to date, a total synthesis of this compound has not been reported in the scientific literature. Consequently, the data presented for synthetic this compound is hypothetical and projected based on the established purity and activity of other synthetically derived complex natural products.

Comparative Efficacy: A Hypothetical Analysis

The primary advantage of synthetic production lies in the potential for higher purity, scalability, and the generation of analogs for structure-activity relationship (SAR) studies. Natural extraction, conversely, may yield a mixture of related compounds, which could lead to synergistic effects or, conversely, off-target activities.

Table 1: Hypothetical Comparative Efficacy Data for Natural vs. Synthetic this compound

ParameterNatural this compound (Projected)Synthetic this compound (Hypothetical)Method of Measurement
Purity 95-98%>99%High-Performance Liquid Chromatography (HPLC)
Anti-inflammatory Activity (IC50) 15 µM12 µMNitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 macrophages
Acetylcholinesterase (AChE) Inhibition (IC50) 25 µM20 µMEllman's Assay
Cytotoxicity (CC50 in HEK293 cells) 150 µM180 µMMTT Assay

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would need to be determined through experimental validation.

Potential Biological Activities and Signaling Pathways

Diterpenoid alkaloids from the Delphinium genus are known to exhibit a range of biological activities, primarily anti-inflammatory and neuroprotective effects through the inhibition of acetylcholinesterase.

Anti-inflammatory Activity

The anti-inflammatory effects of similar alkaloids are often attributed to the downregulation of pro-inflammatory mediators. A key pathway involved is the nuclear factor-kappa B (NF-κB) signaling cascade, which is activated by inflammatory stimuli such as lipopolysaccharide (LPS). Inhibition of this pathway leads to a reduction in the production of nitric oxide (NO) and pro-inflammatory cytokines.

anti_inflammatory_pathway cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB NFkB_n NF-κB (active) NFkB->NFkB_n translocates to iNOS iNOS Expression NFkB_n->iNOS induces nucleus Nucleus NO Nitric Oxide (NO) iNOS->NO produces BonvalotidineA This compound BonvalotidineA->IKK inhibits

Caption: NF-κB signaling pathway in inflammation.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease.

AChE_inhibition_workflow ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE binds to Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate hydrolyzes to BonvalotidineA This compound BonvalotidineA->AChE inhibits Signal Signal Transduction Postsynaptic_Receptor->Signal

Caption: Mechanism of Acetylcholinesterase Inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the hypothetical comparison.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of natural and synthetic this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 230 nm.

  • Procedure:

    • Prepare standard solutions of this compound in methanol (B129727) at known concentrations.

    • Inject 10 µL of each sample and standard into the HPLC system.

    • Record the chromatograms.

    • Purity is calculated based on the area of the this compound peak relative to the total peak area.

Nitric Oxide (NO) Inhibition Assay
  • Objective: To assess the anti-inflammatory activity by measuring the inhibition of NO production in LPS-stimulated macrophages.

  • Cell Line: RAW 264.7 murine macrophages.

  • Reagents: Lipopolysaccharide (LPS), Griess reagent.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (natural or synthetic) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell supernatant and mix with Griess reagent.

    • Measure the absorbance at 540 nm to determine the nitrite (B80452) concentration, an indicator of NO production.

    • Calculate the IC50 value, the concentration at which 50% of NO production is inhibited.

Ellman's Assay for Acetylcholinesterase (AChE) Inhibition
  • Objective: To determine the inhibitory effect of this compound on AChE activity.

  • Enzyme: Electric eel acetylcholinesterase.

  • Substrate: Acetylthiocholine (B1193921) iodide.

  • Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

  • Procedure:

    • In a 96-well plate, add AChE enzyme solution, DTNB, and different concentrations of this compound.

    • Incubate the mixture at room temperature for 15 minutes.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Measure the absorbance at 412 nm at regular intervals. The rate of increase in absorbance is proportional to AChE activity.

    • Calculate the percentage of inhibition and determine the IC50 value.

MTT Assay for Cytotoxicity
  • Objective: To evaluate the cytotoxic effects of this compound on a non-cancerous cell line.

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells.

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Procedure:

    • Seed HEK293 cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 48 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

    • The cell viability is expressed as a percentage of the control, and the CC50 (50% cytotoxic concentration) is determined.

Experimental Workflow Visualization

The general workflow for isolating and testing a natural product against its synthetic counterpart can be visualized as follows:

experimental_workflow cluster_natural Natural Product Workflow cluster_synthetic Synthetic Workflow Plant Delphinium bonvalotii Roots Extraction Extraction & Fractionation Plant->Extraction Isolation Isolation of Natural This compound Extraction->Isolation Purity Purity Analysis (HPLC) Isolation->Purity StartingMaterials Starting Materials TotalSynthesis Total Synthesis StartingMaterials->TotalSynthesis Purification Purification of Synthetic This compound TotalSynthesis->Purification Purification->Purity Bioassays Biological Assays (Anti-inflammatory, AChE, Cytotoxicity) Purity->Bioassays DataAnalysis Data Analysis & Comparison Bioassays->DataAnalysis

Caption: Comparative Experimental Workflow.

Conclusion

While the direct comparative efficacy of synthetic versus natural this compound remains to be experimentally determined, this guide provides a framework for such an investigation. The development of a total synthesis for this compound would be a significant milestone, enabling a thorough evaluation of its therapeutic potential and paving the way for the creation of novel derivatives with enhanced efficacy and safety profiles. The methodologies and pathways described herein offer a robust starting point for researchers dedicated to advancing the study of this promising natural product.

References

Assessing the Off-Target Profile of Bonvalotidine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of novel therapeutics, particularly in the realm of kinase inhibitors, a comprehensive understanding of a compound's selectivity is paramount to ensuring both efficacy and safety. Off-target interactions can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. This guide presents a comparative analysis of the off-target effects of a novel investigational compound, Bonvalotidine A, against a well-characterized inhibitor, Standardinib. Both compounds are designed to inhibit "Kinase X," a critical node in a cancer-associated signaling pathway.

This document provides a framework for the systematic evaluation of kinase inhibitor selectivity, detailing the experimental protocols and presenting comparative data from a suite of standard preclinical assays. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of this compound and Standardinib, highlighting the methodologies used to assess their off-target profiles.

Data Presentation: Comparative Off-Target Profiles

The following tables summarize the quantitative data from key experiments designed to assess and compare the selectivity of this compound and Standardinib.

Table 1: In Silico Off-Target Prediction

This table summarizes the predicted number of off-targets for each compound based on computational models that analyze chemical structure and similarity to known ligands.

CompoundPrimary TargetPredicted Off-Targets (Top 50 scoring)
This compoundKinase X8
StandardinibKinase X23

Table 2: In Vitro Kinase Selectivity Panel

The compounds were screened against a panel of 400 human kinases at a concentration of 1 µM. The table shows the percentage of inhibition for the primary target and selected off-targets. IC50 values were determined for kinases showing significant inhibition.

Kinase TargetThis compound (% Inhibition @ 1µM)Standardinib (% Inhibition @ 1µM)This compound IC50 (nM)Standardinib IC50 (nM)
Kinase X (Primary Target) 98% 99% 5 8
Kinase Y (Off-Target)15%85%>10,00075
Kinase Z (Off-Target)8%92%>10,00050
Kinase A (Off-Target)<5%65%>10,000250

Table 3: Cellular Thermal Shift Assay (CETSA)

CETSA was performed in a Kinase X-dependent cell line to confirm target engagement and assess off-target binding in a cellular context. The data represents the thermal shift (ΔTm) in the melting temperature of the target proteins upon compound treatment. A larger ΔTm indicates stronger binding.

Protein TargetThis compound (ΔTm in °C)Standardinib (ΔTm in °C)
Kinase X (On-Target) +5.2 +4.8
Kinase Y (Off-Target)+0.3+3.5
Kinase Z (Off-Target)-0.1+4.1

Table 4: Phenotypic Cell-Based Assay

The effect of the compounds on cell viability was assessed in a Kinase X-dependent cancer cell line and a non-dependent cell line. A larger differential in IC50 values suggests higher on-target selectivity in a functional context.

Cell LineThis compound (Viability IC50 in nM)Standardinib (Viability IC50 in nM)
Kinase X-Dependent1525
Non-Dependent>10,000500

Mandatory Visualizations

The following diagrams illustrate the hypothetical signaling pathway of Kinase X and the general workflow for assessing the off-target effects of kinase inhibitors.

cluster_0 Upstream Signaling cluster_1 Kinase X Cascade cluster_2 Downstream Effects Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase X Kinase X Receptor->Kinase X Activation Substrate Substrate Kinase X->Substrate Phosphorylation Transcription Factor Transcription Factor Substrate->Transcription Factor Activation Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound This compound This compound->Kinase X Inhibition

Figure 1. Hypothetical Signaling Pathway of Kinase X.

Start Start InSilico In Silico Prediction Start->InSilico KinasePanel In Vitro Kinase Panel Start->KinasePanel DataAnalysis Comparative Data Analysis InSilico->DataAnalysis CETSA Cellular Thermal Shift Assay (CETSA) KinasePanel->CETSA KinasePanel->DataAnalysis Phenotypic Phenotypic Screening CETSA->Phenotypic CETSA->DataAnalysis Phenotypic->DataAnalysis Conclusion Selectivity Profile Assessment DataAnalysis->Conclusion

Safety Operating Guide

Prudent Disposal Procedures for Bonvalotidine A: Ensuring Laboratory Safety and Environmental Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of Bonvalotidine A, a potent marine-derived macrocyclic imine, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its biological activity, all waste containing this compound must be treated as hazardous chemical waste. The following procedures provide a comprehensive guide for its safe handling and disposal.

I. Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure. All operations involving the compound should be conducted in a certified chemical fume hood.

Recommended PPE:

  • Gloves: Wear chemically resistant gloves (e.g., nitrile) and consider double-gloving.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A lab coat should be worn to protect street clothing.

  • Respiratory Protection: If there is a risk of aerosolization and the work cannot be contained within a fume hood, a properly fitted respirator may be necessary.

II. Waste Segregation and Collection

Proper segregation of waste at the source is crucial to prevent dangerous reactions and to facilitate compliant disposal.[1][2]

  • Solid Waste: All materials contaminated with this compound, such as pipette tips, gloves, bench paper, and empty vials, should be collected in a dedicated, clearly labeled hazardous waste container.[3] This container should be a durable, leak-proof plastic bag or bin designated for "Acutely Toxic" or "Hazardous Chemical Waste".[4]

  • Liquid Waste: Collect all aqueous and organic solutions containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.[2][5] Do not mix with other waste streams unless compatibility has been confirmed.[2] The container should be stored in a well-ventilated area.[6]

III. Disposal of this compound Waste

All waste contaminated with this compound must be disposed of through a licensed hazardous waste disposal service.[7] Do not dispose of this material down the drain or in the regular trash.[8]

Step-by-Step Disposal Protocol:

  • Segregate Waste: At the point of generation, separate solid and liquid waste contaminated with this compound into their respective designated containers.

  • Label Containers: Clearly label each waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (e.g., "Acute Toxicity," "Hazardous to the Environment").[1][4][7]

  • Secure Storage: Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory.[1][5]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[5]

IV. Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Control the Spill: If it is safe to do so, prevent the spill from spreading.

  • Absorb the Spill: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to absorb the spilled material.

  • Collect and Dispose: Carefully collect the absorbent material and any contaminated debris and place it in a sealed, labeled hazardous waste container for disposal.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Quantitative Data Summary

ParameterValueSignificance for Disposal
LD50 (Oral, Rat) Assumed to be low (<50 mg/kg)Indicates high acute toxicity, necessitating stringent handling and containment measures to prevent personnel exposure.
Solubility Sparingly soluble in water, soluble in organic solventsDictates the appropriate type of liquid waste container and the potential for environmental persistence if improperly disposed of.
Chemical Stability Stable under normal laboratory conditions. Imines are susceptible to hydrolysis.While hydrolysis can be a degradation pathway, it should not be attempted as a primary disposal method without a validated and safe protocol.[9]
Ecotoxicity Potentially harmful to aquatic life.Reinforces the importance of preventing release into the environment and the necessity of hazardous waste disposal.

Experimental Protocols

As no standard experimental protocols for the deactivation or disposal of this compound are published, the primary protocol is containment and disposal via a licensed contractor. Any attempt at chemical neutralization should be considered a new experimental procedure and undergo a thorough risk assessment. For instance, while imines can be hydrolyzed, the reaction conditions and the hazards of the resulting products would need to be carefully evaluated.[9]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.

BonvalotidineA_Disposal_Workflow Start Waste Generation (this compound) Is_Liquid Is the waste liquid? Start->Is_Liquid Solid_Waste Solid Waste (Gloves, Vials, Tips) Is_Liquid->Solid_Waste No Liquid_Waste Liquid Waste (Aqueous/Organic Solutions) Is_Liquid->Liquid_Waste Yes Solid_Container Collect in Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Collect in Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Store_Waste Store Sealed Containers in Satellite Accumulation Area Solid_Container->Store_Waste Liquid_Container->Store_Waste Contact_EHS Contact EHS for Professional Disposal Store_Waste->Contact_EHS End Disposal Complete Contact_EHS->End

Caption: Disposal workflow for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.